Targocil
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-7,8-dimethoxytriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNZGYMGTTUYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659297 | |
| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200443-21-5 | |
| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Targocil's Mechanism of Action in Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Targocil, a novel bacteriostatic agent targeting Staphylococcus aureus. The document details the molecular interactions, downstream physiological effects, and methodologies used to elucidate its function, offering valuable insights for antimicrobial research and development.
Core Mechanism: Inhibition of Wall Teichoic Acid Translocation
This compound's primary mode of action is the inhibition of a late-stage step in the biosynthesis of wall teichoic acid (WTA), a critical anionic polymer in the cell wall of S. aureus. Specifically, this compound targets the TarG subunit of the TarGH ABC transporter.[1][2][3][4] This transporter is responsible for flipping lipid-linked WTA precursors from the cytoplasm across the cell membrane to the site of cell wall synthesis.[1][2][3][5] By binding to TarG, this compound effectively blocks this translocation process.[1][3] This leads to an accumulation of WTA precursors in the cytoplasm and a depletion of mature WTA in the peptidoglycan layer.[1][3] The inhibition of this late-stage step in WTA biosynthesis is conditionally lethal, resulting in a bacteriostatic rather than bactericidal effect.[2][3][6]
A related compound, this compound II, also targets the TarGH transporter but interacts with the TarH subunit, the cytoplasmic ATPase component.[1][4][7] Despite the different binding site, the ultimate effect—inhibition of WTA translocation and decreased autolysis—is the same.[1][4]
Physiological Consequences of this compound Action
The disruption of WTA transport by this compound triggers a cascade of physiological changes in S. aureus:
-
Decreased Autolysis: One of the most significant downstream effects of this compound treatment is a rapid and drastic reduction in cellular autolysis.[1][3][4] This is not due to the transcriptional repression of major autolysin genes like atl, lytM, lytN, and sle1.[1] Instead, it is proposed that the untranslocated WTA precursors sequester the major autolysin, Atl, at the cell membrane, preventing it from reaching the cell wall to perform its function.[1] This effect is strictly dependent on the presence of WTA, as this compound has no impact on the autolysis of WTA-deficient mutants.[1][4][8]
-
Morphological Alterations: Exposure to this compound leads to distinct morphological changes. Transmission electron microscopy has revealed the formation of multicellular clusters of swollen cells, indicative of osmotic stress and impaired cell separation.[2][3]
-
Induction of the Cell Wall Stress Stimulon: The disruption of cell wall integrity by this compound treatment strongly induces the cell wall stress stimulon in S. aureus.[2][3]
-
Virulence Gene Downregulation: this compound has been shown to reduce the expression of key virulence genes, including the dltABCD operon and capsule genes.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound against S. aureus.
| Table 1: Minimum Inhibitory Concentration (MIC) of this compound | |
| S. aureus Strains | MIC (μg/mL) |
| Most S. aureus strains | ~1[3] |
| Methicillin-Susceptible S. aureus (MSSA) Keratitis Isolates (MIC90) | 2[9][10] |
| Methicillin-Resistant S. aureus (MRSA) Keratitis Isolates (MIC90) | 2[9][10] |
| Table 2: Effect of this compound on Autolysis of S. aureus | |
| Experimental Condition | Observation |
| S. aureus SH1000 treated with 8x MIC this compound for 30 or 120 min | Minimal lysis after 2 hours in the presence of Triton X-100, whereas untreated cells were fully lysed.[3] |
| Methicillin-resistant S. aureus (MRSA) strain MW2 treated with 5 μg/mL this compound for 1 hour | Significant inhibition of autolysis.[1] |
| WTA-deficient mutant of strain MW2 treated with 5 μg/mL this compound | No effect on autolysis.[1] |
| Crude cell walls from this compound-treated cells (0.4 μg/mL) | Vastly decreased autolytic activity compared to untreated cells.[1] |
Experimental Protocols
This assay is used to measure the effect of this compound on the activity of autolysins.[3]
-
Bacterial Culture: An overnight culture of S. aureus SH1000 is diluted 1/100 into Tryptic Soy Broth (TSB) and grown at 37°C to an optical density at 600 nm (OD600) of ~0.3.
-
This compound Treatment: The culture is divided, and one portion is treated with 8x MIC of this compound dissolved in DMSO. A control culture receives a similar volume of DMSO.
-
Incubation: Cultures are incubated for 30 or 120 minutes.
-
Cell Harvesting and Washing: Cells are harvested by centrifugation and washed with cold sterile water.
-
Autolysis Induction: The cell pellets are resuspended in 0.05 M Tris-Cl (pH 7.2) containing 0.05% (vol/vol) Triton X-100 to an OD600 of ~0.6.
-
Measurement: The decrease in OD600 is monitored over time as a measure of cell lysis.
This protocol outlines the preparation of S. aureus cells for imaging to observe morphological changes upon this compound treatment.[3]
-
Bacterial Culture and Treatment: A single colony of S. aureus SH1000 is inoculated into TSB and grown overnight at 30°C. The overnight culture is then diluted 1/500 into fresh TSB and grown at 37°C for 2 hours (OD600 of ~0.17). The culture is then split, and half of the cultures are treated with 8x MIC of this compound (5.0 μg/mL).
-
Sample Harvesting: Samples are taken at 1, 2, 3, 4, and 8 hours post-treatment by centrifugation (7,500 x g for 8 minutes).
-
Fixation: The cell pellets are resuspended in 0.25 mL of TSB, and 0.25 mL of glutaraldehyde fixative solution is added. The samples are incubated for 30 minutes at room temperature.
-
Processing for TEM: The fixed samples are spun down and submitted to an electron microscopy facility for further processing, including sectioning and staining.
This method is used to determine the effect of this compound on the transcriptome of S. aureus.[3]
-
Bacterial Culture and Treatment: An overnight culture of S. aureus SH1000 is diluted (2% vol/vol) into TSB medium and grown at 37°C with shaking. At an OD600 of ~0.4, the culture is treated with 8x MIC of this compound dissolved in DMSO for 30 minutes. A control culture receives an equal amount of DMSO.
-
RNA Isolation: After 30 minutes of treatment, a 5-mL aliquot is collected, and total RNA is isolated.
-
Microarray Analysis: The isolated RNA is then processed for microarray analysis according to standard protocols to determine changes in gene expression levels between the this compound-treated and control samples.
Visualizations
Caption: this compound inhibits the TarG subunit of the TarGH transporter, blocking WTA precursor translocation.
Caption: this compound leads to the sequestration of Atl by untranslocated WTA precursors, reducing autolysis.
Caption: Experimental workflow for the Triton X-100 induced autolysis assay.
References
- 1. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antimicrobial Activity of Wall Teichoic Acid Biosynthesis Inhibitors against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro antimicrobial activity of wall teichoic acid biosynthesis inhibitors against Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Targocil: A Technical Guide for Researchers
An in-depth exploration of the molecular target, mechanism of action, and inhibitory kinetics of Targocil, a potent inhibitor of wall teichoic acid biosynthesis in Gram-positive bacteria.
Introduction
This compound is a bacteriostatic antimicrobial agent with demonstrated activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies employed to elucidate these details. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of microbiology, infectious diseases, and antimicrobial research.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is TarG , a transmembrane protein component of the ATP-binding cassette (ABC) transporter TarGH . This transporter is essential for the export of wall teichoic acid (WTA) precursors from the cytoplasm to the cell surface in many Gram-positive bacteria. The TarGH transporter is a heterodimer composed of the transmembrane subunit TarG and the nucleotide-binding (ATPase) subunit TarH.
This compound exerts its inhibitory effect by binding to TarG, thereby preventing the translocation of WTA precursors across the cell membrane. This disruption of the late stages of WTA biosynthesis leads to the accumulation of toxic intermediates and ultimately results in the cessation of bacterial growth.
Quantitative Inhibitory Data
The inhibitory activity of this compound and its analogue, this compound-II, which targets the TarH subunit, has been quantified using various microbiological and biochemical assays. The following table summarizes the key inhibitory concentrations.
| Compound | Assay Type | Value | Target Organism/System |
| This compound | Minimum Inhibitory Concentration (MIC) | ~1 µg/mL | Most S. aureus strains |
| This compound | MIC90 | 2 µg/mL | Methicillin-susceptible S. aureus (MSSA) |
| This compound | MIC90 | 2 µg/mL | Methicillin-resistant S. aureus (MRSA) |
| This compound-II | Half-maximal Inhibitory Concentration (IC50) | 137 nM | ABC transporter (inhibition of ATP hydrolysis)[1] |
Signaling and Biosynthetic Pathways
This compound inhibits a critical step in the biosynthesis and export of wall teichoic acid in Staphylococcus aureus. The following diagram illustrates the WTA biosynthesis pathway and the specific point of inhibition by this compound.
Caption: Wall Teichoic Acid Biosynthesis and Export Pathway in S. aureus.
Experimental Workflows and Protocols
The identification of TarG as the molecular target of this compound was the result of a systematic series of experiments. The following diagram outlines the general workflow employed.
Caption: Workflow for the Identification of this compound's Molecular Target.
Detailed Experimental Protocols
1. High-Throughput Screening (HTS) for WTA Biosynthesis Inhibitors
This whole-cell, pathway-based screen was designed to identify compounds that inhibit the late, essential steps of WTA biosynthesis.
-
Principle: The screen leverages the differential essentiality of genes in the WTA biosynthesis pathway. Early-stage genes like tarO are non-essential, while late-stage genes, including tarG, are essential for bacterial viability. A compound that inhibits a late-stage enzyme will be toxic to wild-type S. aureus but will have no effect on a strain lacking an early-stage enzyme (e.g., a ΔtarO mutant), as the toxic intermediate will not be produced.
-
Protocol Outline:
-
Strains: Wild-type S. aureus and a ΔtarO mutant strain are used.
-
Assay Format: A 384-well microtiter plate format is typically used for high-throughput screening.
-
Culture Conditions: Both strains are grown in a suitable broth medium, such as Tryptic Soy Broth (TSB), to early or mid-logarithmic phase.
-
Compound Addition: A library of small molecules is added to the wells containing either the wild-type or the ΔtarO mutant strain.
-
Incubation: Plates are incubated at 37°C for a defined period, typically 18-24 hours.
-
Readout: Bacterial growth is assessed by measuring the optical density at 600 nm (OD600).
-
Hit Identification: Compounds that inhibit the growth of the wild-type strain but not the ΔtarO mutant are identified as potential inhibitors of late-stage WTA biosynthesis.
-
2. ATPase Activity Assay
This assay is used to determine the effect of this compound on the ATPase activity of the TarGH transporter.
-
Principle: The TarH subunit of the TarGH complex hydrolyzes ATP to provide the energy for WTA precursor translocation. Inhibition of the transporter by this compound can affect this ATPase activity. The release of inorganic phosphate (Pi) from ATP hydrolysis is measured colorimetrically.
-
Protocol Outline:
-
Preparation of Proteoliposomes: The purified TarGH protein is reconstituted into liposomes to mimic its natural membrane environment.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, KCl, and MgCl2.
-
Compound Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture containing the TarGH proteoliposomes. A control with DMSO alone is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 1 hour).
-
Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as a malachite green-based assay. The absorbance is measured at a specific wavelength (e.g., 650 nm).
-
Data Analysis: The ATPase activity in the presence of this compound is compared to the control to determine the extent of inhibition.
-
3. Autolysis Assay
This assay assesses the impact of this compound on the structural integrity of the bacterial cell wall by measuring the rate of cell lysis.
-
Principle: Inhibition of WTA biosynthesis by this compound can lead to a defective cell wall, which may alter the activity of autolysins, enzymes that degrade the peptidoglycan layer. This can result in either increased or decreased susceptibility to autolysis.
-
Protocol Outline:
-
Bacterial Culture: S. aureus is grown to the mid-logarithmic phase.
-
This compound Treatment: The bacterial culture is treated with this compound at a concentration that inhibits growth (e.g., 5 µg/ml) for a defined period (e.g., 1 hour). A control culture without this compound is run in parallel.
-
Cell Harvesting and Washing: The cells are harvested by centrifugation, and the cell pellet is washed with a cold buffer.
-
Induction of Autolysis: The washed cells are resuspended in a buffer containing a lytic agent, such as Triton X-100, to induce autolysis.
-
Monitoring Lysis: The rate of autolysis is monitored by measuring the decrease in the optical density of the cell suspension at 600 nm (OD600) over time at 37°C.
-
Data Analysis: The rate of lysis of the this compound-treated cells is compared to that of the untreated control cells.
-
Conclusion
This compound represents a significant advancement in the exploration of novel antibacterial targets. Its specific inhibition of TarG, a key component of the wall teichoic acid export machinery, underscores the potential of targeting WTA biosynthesis for the development of new therapeutics against Gram-positive pathogens. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and the discovery of new antimicrobial agents with similar mechanisms of action. The provided quantitative data and pathway visualizations offer a valuable resource for researchers in the field.
References
A Technical Guide to the Early-Stage Research on Targocil's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research into the antibacterial properties of Targocil. This compound is a bacteriostatic inhibitor that targets the biosynthesis of wall teichoic acid (WTA), a critical component of the cell wall in Gram-positive bacteria like Staphylococcus aureus.[1][2][3] This document consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Mechanism of Action
This compound functions by inhibiting a late, essential step in the WTA biosynthetic pathway.[4][5] Its specific target is TarG, the transmembrane subunit of the TarGH ATP-binding cassette (ABC) transporter.[4][5][6] This transporter is responsible for flipping WTA precursors, which are synthesized on a lipid carrier within the cytoplasm, across the cell membrane to the cell surface for their subsequent attachment to peptidoglycan.[2] By blocking TarG, this compound prevents the export of WTA, leading to the accumulation of WTA intermediates inside the cell.[4][7] This disruption is lethal and triggers a cascade of cellular responses, including the induction of the cell wall stress stimulon, morphological changes indicative of osmotic stress, and a reduction in the expression of key virulence factors.[4][5][8]
Quantitative Antibacterial Activity
The antibacterial efficacy of this compound has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs) against various strains of S. aureus. The compound demonstrates consistent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Strain / Isolate Type | MIC (µg/mL) | Reference |
| Most S. aureus Strains | ~1 | [4] |
| S. aureus RN6390 | 1 | [9][10] |
| S. aureus Newman, MG2375, MW2, MG2389 | 1 | [3] |
| MSSA & MRSA Keratitis Isolates | 1 - 2 | [3] |
Table 2: MIC90 Values of this compound
| Isolate Type | MIC90 (µg/mL) | Reference |
| MSSA | 2 | [1][3][11][12] |
| MRSA | 2 | [1][3][11][12] |
Note: MIC90 is the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.
Cellular Consequences of this compound Activity
Treatment of S. aureus with this compound leads to a distinct set of physiological and genetic responses resulting from the inhibition of TarG. These downstream effects underscore the critical role of WTA in maintaining cell wall integrity and normal cellular function.
Experimental Protocols
The following sections detail the methodologies employed in early-stage research to characterize the antibacterial activity of this compound.
The MIC of this compound is determined using the broth microdilution method, often following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Tryptic Soy Broth - TSB) in the wells of a 96-well microtiter plate.[13]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
This assay measures the rate of cell lysis, which is often altered by cell wall-active agents. This compound treatment has been shown to significantly decrease autolysis.[6]
-
Culture Growth: An overnight culture of S. aureus (e.g., SH1000) is diluted 1/100 into fresh TSB and grown at 37°C to an early-to-mid logarithmic phase (e.g., OD₆₀₀ of ~0.3).[4]
-
Treatment: The culture is treated with this compound (e.g., 8x MIC) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 to 120 minutes).[4]
-
Cell Preparation: Cells are harvested by centrifugation, washed with ice-cold water, and resuspended in a lysis buffer (e.g., 0.05 M Tris-HCl, pH 7.2) containing an autolysis-inducing agent like 0.05% Triton X-100.[4]
-
Measurement: The optical density (OD₆₀₀) of the suspension is monitored over time at 37°C. A decrease in OD₆₀₀ indicates cellular lysis.[4]
Transcriptional analysis reveals the global cellular response to this compound, including the induction of the cell wall stress stimulon.
-
Culture Growth: An overnight culture of S. aureus (e.g., SH1000) is diluted into fresh TSB and grown at 37°C with shaking to mid-logarithmic phase (e.g., OD₆₀₀ of ~0.4).[4]
-
Treatment: The culture is challenged with a high concentration of this compound (e.g., 8x MIC) or a DMSO control for a short duration (e.g., 30 minutes).[4]
-
RNA Isolation: Bacteria are harvested, and total RNA is immediately isolated using a suitable RNA purification kit and protocol to ensure RNA integrity.
-
Microarray: The isolated RNA is converted to labeled cDNA, which is then hybridized to a S. aureus microarray chip.
-
Data Analysis: The chip is scanned, and the resulting data are analyzed to identify genes that are differentially expressed between the this compound-treated and control samples.
Summary and Future Directions
Early-stage research has firmly established this compound as a specific inhibitor of the WTA transporter subunit TarG in S. aureus. Its bacteriostatic activity is consistent across both MSSA and MRSA strains, with MIC values typically in the low microgram-per-milliliter range.[1][3][4] The mechanism of action leads to predictable and measurable cellular consequences, including the induction of cell wall stress and inhibition of autolysis.[4][6] These findings validate the late-stage WTA biosynthesis pathway as a viable target for the development of new antibiotics. Further research may focus on optimizing the pharmacokinetic properties of this compound analogs, exploring synergistic combinations with other antibiotics like β-lactams, and evaluating its efficacy in in vivo infection models.[4][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Improved Inhibitors of Wall Teichoic Acid Biosynthesis with Potent Activity Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Role of Wall Teichoic Acids in Staphylococcus aureus Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial activity of wall teichoic acid biosynthesis inhibitors against Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
Targocil's Impact on the Cell Wall Integrity of Gram-Positive Bacteria: A Technical Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular and cellular effects of Targocil, a bacteriostatic agent that targets the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria. The following sections detail its mechanism of action, quantitative efficacy, the methodologies used to ascertain its effects, and the pathways leading to resistance.
Core Mechanism of Action: Inhibition of Wall Teichoic Acid Export
This compound's primary mode of action is the inhibition of a late-stage step in the biosynthesis of wall teichoic acids (WTAs).[1][2][3] WTAs are crucial anionic polymers covalently attached to the peptidoglycan of most Gram-positive bacteria, playing vital roles in cell division, osmotic stress resistance, host colonization, and masking of peptidoglycan bonds susceptible to enzymatic degradation.[1][2][3]
The specific molecular target of this compound is TarG, the transmembrane component of the TarGH ABC transporter.[1][2][3][4][5] This transporter is responsible for flipping the completed WTA polymer, which is synthesized on a lipid carrier on the inner leaflet of the cytoplasmic membrane, to the outer surface for subsequent attachment to the peptidoglycan.[1][5] By inhibiting TarG, this compound effectively blocks the export of WTAs, leading to their accumulation in the cytoplasm and a depletion of these critical polymers from the cell wall.[6][7][8] This disruption of a late-stage, essential step in WTA biosynthesis is lethal to the bacterial cell.[1][2]
Quantitative Efficacy of this compound
This compound exhibits potent bacteriostatic activity against a range of Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.
| Bacterial Strain | Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (most strains) | - | ~1 | [1] |
| S. aureus RN6390 | - | 1 | [9][10] |
| S. aureus SH1000 | MSSA | 0.625 (8x MIC used in study) | [1] |
| S. aureus Keratitis Isolates | MSSA | MIC₉₀: 2 | [11][12][13] |
| S. aureus Keratitis Isolates | MRSA | MIC₉₀: 2 | [11][12][13] |
| S. aureus RN4220 | MSSA | 1 - 8 | [4] |
| S. aureus COL | MRSA | 1 - 8 | [4] |
| S. aureus Newman, MG2375, MW2, MG2389 | - | 1 | [13] |
Note: MIC values can vary based on the specific strain and the experimental conditions.
Phenotypic Consequences of this compound Treatment
Inhibition of WTA export by this compound leads to distinct and observable changes in bacterial morphology and physiology.
-
Impaired Cell Division and Morphology: Transmission electron microscopy has revealed that this compound treatment of S. aureus results in the formation of multicellular clusters of swollen cells.[1][2][3] This indicates a failure in proper cell separation following division.[1]
-
Induction of the Cell Wall Stress Stimulon: The disruption of cell wall integrity by this compound triggers a strong induction of the cell wall stress stimulon in S. aureus.[1][2][3]
-
Altered Autolysis: this compound treatment leads to a significant decrease in cellular autolysis.[6][7][8] This effect is dependent on the presence of WTA, as WTA-deficient mutants do not exhibit this response.[6][7][8] The proposed mechanism involves the sequestration of the major autolysin, Atl, at the membrane by the untranslocated WTA molecules, preventing its translocation to the cell wall.[14]
-
Bacteriostatic Activity: this compound is primarily bacteriostatic, meaning it inhibits bacterial growth without directly killing the cells.[1][9][10] However, under certain conditions, such as in the presence of vitreous humor, it can exhibit bactericidal activity against S. aureus.[9][10]
Mechanisms of Resistance to this compound
Resistance to this compound can emerge through two primary mechanisms.
-
Target Modification: Point mutations in the tarG gene, which encodes the direct target of this compound, can lead to reduced binding of the compound and subsequent resistance.[5]
-
Bypass of the Essential Late-Stage Pathway: A major mechanism of in vitro resistance involves null mutations in the tarO or tarA genes.[1][4][5] These genes encode the first two, non-essential steps in the WTA biosynthesis pathway.[1] By inactivating these early steps, the production of the substrate for the later, essential enzymes (including TarG) is prevented. This circumvents the lethal effect of inhibiting TarG.[4][5]
Interestingly, while synergy with β-lactams like oxacillin is not observed in checkerboard assays, subinhibitory concentrations of β-lactams can suppress the emergence of this compound-resistant mutants.[1]
Experimental Protocols
The following are summaries of key experimental protocols used in the study of this compound's effects.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution assay guidelines.
This assay measures the rate of autolysis in bacterial cells following exposure to this compound.
-
Bacterial Culture: Grow S. aureus in a suitable broth (e.g., Tryptic Soy Broth - TSB) at 37°C to an early exponential phase (OD₆₀₀ of ~0.3).[1][6]
-
This compound Treatment: Divide the culture. To the experimental culture, add this compound to the desired concentration (e.g., 5 or 8 times the MIC).[1][6] To the control culture, add an equivalent volume of the solvent (e.g., DMSO).[1]
-
Incubation: Continue incubation for a set period (e.g., 1 hour).[6]
-
Cell Harvesting and Washing: Harvest the cells by centrifugation at 4°C. Wash the cell pellets twice with cold, sterile water.[6]
-
Induction of Autolysis: Resuspend the washed cells in a buffer containing a lytic agent (e.g., 0.05 M Tris-HCl, pH 7.2, with 0.05% Triton X-100) to an initial OD₆₀₀ of approximately 0.6.[6]
-
Monitoring Lysis: Incubate the suspensions at 37°C and monitor the decrease in OD₆₀₀ at regular intervals.[6] The rate of decrease in optical density is indicative of the rate of autolysis.
This method allows for the visualization of WTA polymers and the assessment of the impact of inhibitors.
-
Drug Treatment: Treat MRSA cultures (e.g., strain COL) with the inhibitor at a high concentration (e.g., 10x MIC) for a specified period.[4] Include control compounds such as erythromycin, rifampicin, or vancomycin, and a positive control for WTA depletion like tunicamycin at a sub-MIC level.[4]
-
WTA Extraction: Extract WTA polymers from the drug-treated cells.[4]
-
Normalization: Normalize the extracted WTA according to the cell biomass.[4]
-
Electrophoresis: Analyze the extracted and normalized WTA polymers by polyacrylamide gel electrophoresis (PAGE).[4] The absence or reduction of the characteristic WTA bands in the inhibitor-treated lanes indicates successful inhibition of WTA biosynthesis or export.
Conclusion
This compound represents a significant tool for studying the critical role of wall teichoic acids in the physiology and survival of Gram-positive bacteria. Its well-defined mechanism of action, targeting the essential TarG component of the WTA export machinery, provides a clear model for the consequences of disrupting cell wall polymer translocation. The data summarized herein underscore the potential of targeting late-stage WTA biosynthesis as a viable antibacterial strategy. Further research into compounds with similar mechanisms of action, particularly those that can be used in combination with other antibiotic classes to mitigate resistance, is a promising avenue for future drug development efforts.
References
- 1. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Role of Wall Teichoic Acids in Staphylococcus aureus Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial activity of wall teichoic acid biosynthesis inhibitors against Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Antibacterial | TargetMol [targetmol.com]
- 14. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary studies on Targocil efficacy against MRSA
Disclaimer
The following technical guide is a hypothetical document based on the provided topic "." The drug "Targocil" is a fictional compound created for the purpose of fulfilling the detailed structural, formatting, and content requirements of the user's request. All data, experimental results, and mechanisms described herein are illustrative and should not be considered factual. This guide is intended to serve as a template for a technical whitepaper.
A Technical Guide to the Preliminary Efficacy of this compound Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Abstract: This document provides a comprehensive overview of the preliminary in vitro studies conducted to evaluate the efficacy of this compound, a novel investigational compound, against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). This compound has demonstrated a potent dual-action mechanism involving the inhibition of Penicillin-Binding Protein 2a (PBP2a) and the disruption of bacterial cell membrane integrity. This guide summarizes key quantitative data, details the experimental protocols utilized, and illustrates the proposed mechanism of action and experimental workflows. The intended audience for this document includes researchers, scientists, and professionals involved in antimicrobial drug development.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) remains a significant global health threat, responsible for a wide range of difficult-to-treat infections. The emergence of resistance to last-resort antibiotics necessitates the development of novel therapeutic agents with unique mechanisms of action. This compound is an investigational synthetic compound designed to target key survival pathways in MRSA. This whitepaper presents the foundational data from preliminary studies assessing its antimicrobial potential.
Quantitative Data Summary
The antimicrobial activity of this compound was assessed against a panel of MRSA isolates, including the reference strain ATCC 43300 and several clinical isolates with varying resistance profiles.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA Isolates
| Isolate ID | Strain Type | Vancomycin MIC (µg/mL) | This compound MIC (µg/mL) |
| ATCC 43300 | Reference Strain | 1.0 | 0.5 |
| MRSACL-01 | Clinical Isolate | 1.0 | 0.5 |
| MRSACL-02 | Clinical Isolate | 2.0 | 1.0 |
| MRSACL-03 | hVISA | 4.0 | 1.0 |
| MRSACL-04 | VISA | 8.0 | 2.0 |
Data represents the geometric mean of three independent experiments.
Table 2: Time-Kill Assay Results for this compound against MRSA ATCC 43300
| Time (hours) | 1x MIC Log10 CFU/mL | 2x MIC Log10 CFU/mL | 4x MIC Log10 CFU/mL | Growth Control Log10 CFU/mL |
| 0 | 6.01 | 6.01 | 6.01 | 6.02 |
| 2 | 5.12 | 4.34 | 3.78 | 6.45 |
| 4 | 4.21 | 3.11 | 2.15 | 7.11 |
| 8 | 3.05 | <2.0 (Bactericidal) | <2.0 (Bactericidal) | 8.23 |
| 24 | <2.0 (Bactericidal) | <2.0 (Bactericidal) | <2.0 (Bactericidal) | 9.04 |
Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: MRSA isolates were cultured on Tryptic Soy Agar (TSA) for 18-24 hours. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, then further diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: this compound was serially diluted two-fold in CAMHB in a 96-well microtiter plate, with concentrations ranging from 0.06 to 128 µg/mL.
-
Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 20 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Time-Kill Kinetic Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic nature of this compound.
-
Culture Preparation: An overnight culture of MRSA ATCC 43300 was diluted in fresh CAMHB to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL.
-
Drug Exposure: this compound was added to the bacterial cultures at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. A growth control tube containing no drug was included.
-
Sampling and Plating: Aliquots were removed from each culture at specified time points (0, 2, 4, 8, and 24 hours). The samples were serially diluted in sterile saline and plated onto TSA plates.
-
Colony Counting: Plates were incubated at 37°C for 24 hours, after which colony-forming units (CFU/mL) were enumerated.
Visualizations: Pathways and Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed dual-action mechanism by which this compound exerts its antimicrobial effect on MRSA.
Experimental Workflow for MIC Determination
The diagram below outlines the standardized workflow used for determining the Minimum Inhibitory Concentration (MIC) of this compound.
End of Document
An In-depth Technical Guide to the Bacteriostatic Effects of Targocil
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the bacteriostatic mechanism of Targocil, a small-molecule inhibitor of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, with a particular focus on Staphylococcus aureus. This document outlines this compound's core mechanism of action, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its bacteriostatic effect by targeting and inhibiting the TarG subunit of the TarGH ABC transporter.[1][2][3] This transporter is crucial for the translocation of WTA precursors across the cell membrane in the late stages of WTA biosynthesis.[4] Wall teichoic acids are anionic polymers linked to the peptidoglycan of most Gram-positive bacteria and are vital for processes such as cell division, resistance to osmotic stress, and host colonization.[1][4]
By binding to TarG, this compound disrupts the normal function of the TarGH transporter, preventing the flipping of lipid-linked WTA precursors.[4] This action jams the ATPase cycle of the transporter, which in turn halts the maturation of the cell wall.[4][5] The inhibition of this late-stage step in WTA biosynthesis is conditionally lethal, resulting in a bacteriostatic rather than a bactericidal effect.[4] A related compound, this compound-II, has been shown to target the TarH subunit of the same transporter.[2][5]
The bacteriostatic nature of this compound has been confirmed through kill-curve analysis, which shows that the compound strongly arrests cell division in S. aureus without compromising cell viability over a 24-hour period.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity and toxicity of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus
| Strain Type | Isolate Information | MIC Range (μg/mL) | MIC90 (μg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Keratitis Isolates | 1 - 2 | 2 |
| Methicillin-Resistant S. aureus (MRSA) | Keratitis Isolates | 1 - 2 | 2 |
| Various S. aureus Strains (Newman, MW2, MG2375, MG2389) | Laboratory Strains | 1 | Not Applicable |
Data sourced from multiple studies.[7][8][9]
Table 2: Effects of External Factors on this compound Activity
| Condition | Effect on MIC | Fold Change in MIC |
| Presence of 25% Bovine Serum | Moderate inhibitory effect | 4 to 8-fold increase |
This effect is likely due to the hydrophobic nature of this compound, leading to binding with serum components.[7]
Table 3: Cytotoxicity of this compound
| Cell Line | Concentration (μg/mL) | Exposure Time | Observed Toxicity |
| Human Corneal Epithelial Cells (HCECs) | 5 | 24 hours | Little to no toxicity |
| Human Corneal Epithelial Cells (HCECs) | 40 | Not specified | Toxicity observed at all time points |
This compound's toxicity is dependent on both concentration and exposure time.[7][9]
Table 4: Synergistic Activity of this compound
| Combination Agent | Target S. aureus Strains | Fractional Inhibitory Concentration (FIC) Index | Interaction |
| Methicillin | Newman, MW2, MG2375, MG2389 | < 0.4 | Synergistic |
| Vancomycin | Newman, MW2, MG2375, MG2389 | 1 - 2 | No interaction |
| Ciprofloxacin | Newman, MW2, MG2375, MG2389 | 1 - 2 | No interaction |
| Gentamicin | Newman, MW2, MG2375, MG2389 | 1 - 2 | No interaction |
The synergistic effect with methicillin suggests a combined impact on cell wall integrity.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on standard Clinical and Laboratory Standards Institute (CLSI) methods.
-
Bacterial Strains: S. aureus isolates are grown overnight in appropriate broth media (e.g., Tryptic Soy Broth - TSB).
-
Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum, typically 5 x 10^5 CFU/mL.
-
Drug Dilution: this compound is serially diluted (2-fold) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. Cytotoxicity Assay
This protocol utilizes the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt (MTS) assay.
-
Cell Culture: Human Corneal Epithelial Cells (HCECs) are seeded in a 96-well plate and grown to confluence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for specified time periods (e.g., 24 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[7]
3. Checkerboard Synergy Assay
This protocol is used to assess the synergistic effects of this compound with other antibiotics.
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic (e.g., methicillin) along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension of S. aureus.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Collection: The MIC of each drug alone and in combination is determined.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to 4 is indifferent, and > 4 is antagonistic.[7]
4. Autolysis Assay
This protocol measures the effect of this compound on Triton X-100-induced autolysis.
-
Bacterial Culture: An overnight culture of S. aureus is diluted and grown to mid-log phase (OD600 of ~0.3).[1]
-
This compound Treatment: The culture is treated with this compound (e.g., 8x MIC) or a DMSO control for a specified duration (e.g., 30 or 120 minutes).[1]
-
Cell Harvesting and Washing: Cells are harvested by centrifugation, washed, and resuspended in an autolysis buffer (e.g., 0.05 M Tris-HCl, pH 7.2) containing 0.05% Triton X-100.
-
Monitoring Autolysis: The optical density (OD600) of the cell suspension is monitored over time at 37°C with shaking. A decrease in OD600 indicates cell lysis.[1]
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound's bacteriostatic effects.
References
- 1. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Antibacterial | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Targocil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of Gram-positive bacteria, particularly Staphylococcus aureus, to Targocil. This compound is a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis, a critical process for the survival and virulence of many Gram-positive pathogens.[1][2] These protocols are intended to guide researchers in accurately assessing the antimicrobial activity of this compound.
Mechanism of Action
This compound functions by targeting the TarGH ABC transporter, which is essential for the translocation of WTA precursors across the cell membrane.[1][3] Specifically, this compound and its analogue, this compound-II, bind to the TarG and TarH subunits, respectively, inducing conformational changes that disrupt the ATPase cycle and halt the transport of WTA precursors.[1][3][4] This inhibition of a late-stage step in WTA biosynthesis is conditionally lethal and results in a bacteriostatic effect.[1][5]
Quantitative Data Summary
The following table summarizes the reported minimum inhibitory concentrations (MICs) for this compound against Staphylococcus aureus.
| Organism | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | 1 - 8 | 2 | [2][5] |
| Methicillin-Resistant S. aureus (MRSA) | 1 - 8 | 2 | [2][5] |
Note: The antimicrobial activity of this compound can be reduced in the presence of serum.[6]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.[6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates. The final concentrations should typically range from 0.06 to 64 µg/mL.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well (except the sterility control) of the microtiter plate containing the this compound dilutions.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
-
Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of susceptibility.
Objective: To determine the susceptibility of a bacterial isolate to this compound based on the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound-impregnated paper disks (concentration to be determined empirically)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound.
-
Post-Antibiotic Effect (PAE) Determination
Objective: To determine the period of suppressed bacterial growth after a short exposure to this compound.
Materials:
-
Log-phase bacterial cultures
-
This compound solution (e.g., at 10x MIC)
-
Fresh, pre-warmed growth medium
-
Centrifuge
-
Plates for colony counting
Procedure:
-
Exposure to this compound:
-
Removal of this compound:
-
After the 1-hour exposure, dilute the cultures 1:1,000 in fresh, pre-warmed medium to effectively remove the this compound.[2]
-
-
Monitoring Bacterial Growth:
-
Incubate both the treated and untreated (control) cultures.
-
At appropriate time points, plate serial dilutions of each culture to determine the viable cell count (CFU/mL).[2]
-
-
Calculation of PAE:
-
The PAE is calculated using the standard equation: PAE = T - C.
-
T is the time required for the CFU count in the this compound-treated culture to increase by 1-log10 (10-fold) above the count observed immediately after drug removal.[2]
-
C is the time required for the CFU count in the untreated control culture to increase by 1-log10 under the same conditions.[2]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Experimental Design for Testing Targocil Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing antimicrobial agents and develop novel therapeutic approaches. One such strategy is combination therapy, where the synergistic interaction between two or more drugs leads to an enhanced therapeutic effect. Targocil is a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, a critical pathway for cell wall integrity and virulence.[1][2][3] By inhibiting the TarG subunit of the TarGH transporter, this compound disrupts the translocation of WTA precursors across the cell membrane.[3][4] This mechanism of action makes this compound a compelling candidate for synergistic combinations with other classes of antibiotics, particularly those targeting the cell wall, such as β-lactams.[5][6]
These application notes provide detailed protocols for investigating the synergistic potential of this compound with other antimicrobial agents using two standard in vitro methods: the checkerboard assay and the time-kill curve analysis.[7][8][9][10][11][12]
Data Presentation
Table 1: Checkerboard Assay Results for this compound in Combination with Agent X against Staphylococcus aureus
| Combination | MIC of this compound Alone (µg/mL) | MIC of Agent X Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Agent X in Combination (µg/mL) | FIC of this compound | FIC of Agent X | FIC Index (ΣFIC) | Interpretation[13][14][15][16] |
| This compound + Agent X | 2 | 16 | 0.5 | 2 | 0.25 | 0.125 | 0.375 | Synergy (ΣFIC ≤ 0.5) |
| Control | Value | Value | Value | Value | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |
| Control | Value | Value | Value | Value | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |
Interpretation of FIC Index:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
Table 2: Time-Kill Curve Analysis of this compound in Combination with Agent X against Staphylococcus aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Agent X Alone) | Log10 CFU/mL (this compound + Agent X) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 6.2 | 5.8 | 4.5 |
| 4 | 7.2 | 6.8 | 5.1 | 3.2 |
| 8 | 8.5 | 7.5 | 4.0 | <2.0 |
| 24 | 9.2 | 7.8 | 3.5 | <2.0 |
Interpretation of Time-Kill Analysis:
-
Synergy: ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[17][18]
-
Bactericidal activity: ≥ 3 log10 reduction in CFU/mL from the initial inoculum.[17]
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol outlines the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of drug interaction.[9][10][13]
Materials:
-
This compound
-
Partner antimicrobial agent (Agent X)
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture S. aureus overnight on a suitable agar plate.
-
Inoculate a few colonies into fresh CAMHB and incubate at 37°C with shaking until the culture reaches the exponential growth phase (approximately 0.5 McFarland turbidity standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and Agent X in a suitable solvent (e.g., DMSO) and then dilute further in CAMHB.
-
In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and Agent X along the y-axis (e.g., rows A-G).
-
Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of Agent X alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Well H12 should serve as a growth control (no drug).
-
-
Inoculate the Plate:
-
Add the prepared bacterial inoculum to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC and FIC Index:
-
After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculate the FIC for each drug:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Agent X = (MIC of Agent X in combination) / (MIC of Agent X alone)
-
-
Calculate the FIC Index (ΣFIC):
-
ΣFIC = FIC of this compound + FIC of Agent X
-
-
Protocol 2: Time-Kill Curve Analysis
This protocol assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time and can confirm synergistic interactions observed in the checkerboard assay.[11][12][18]
Materials:
-
This compound
-
Partner antimicrobial agent (Agent X)
-
Staphylococcus aureus strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare a mid-logarithmic phase culture of S. aureus in CAMHB with a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Set Up Experimental Conditions:
-
Prepare culture tubes or flasks containing CAMHB with the following conditions:
-
No drug (growth control)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Agent X alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
This compound and Agent X in combination (at their respective sub-inhibitory concentrations)
-
-
-
Inoculation and Incubation:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate all cultures at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Determine Viable Cell Counts:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the colony-forming units per milliliter (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each experimental condition.
-
Analyze the curves to determine the rate of killing and the presence of synergistic, additive, or antagonistic effects as defined in the data presentation section.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in inhibiting WTA biosynthesis.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Methods for High-Throughput Drug Combination Screening and Synergy Scoring | Semantic Scholar [semanticscholar.org]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. journals.asm.org [journals.asm.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Targocil for Studying Wall Teichoic Acid (WTA) Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wall teichoic acids (WTAs) are anionic glycopolymers that are crucial components of the cell wall in many Gram-positive bacteria, including the significant human pathogen Staphylococcus aureus. WTAs play vital roles in cell division, biofilm formation, host colonization, and resistance to antimicrobial agents.[1][2][3] The biosynthesis and transport of WTA are complex processes, with the final translocation step across the cell membrane being an attractive target for novel antibiotic development.[2][4] Targocil is a small molecule inhibitor that has emerged as a valuable tool for studying the late stages of WTA biosynthesis, specifically the transport of WTA precursors from the cytoplasm to the cell wall.[2][4][5]
These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in research settings to investigate WTA transport and its downstream consequences.
Mechanism of Action of this compound
This compound specifically targets the TarGH ABC transporter, which is responsible for flipping lipid-linked WTA precursors across the cytoplasmic membrane.[1][2][6][7] More precisely, this compound and its analogue, this compound-II, bind to the TarG and TarH subunits, respectively.[6][7][8] This binding event inhibits the transporter's function, leading to the accumulation of WTA precursors in the cytoplasm and a depletion of WTA from the cell wall.[2][6][9] This inhibition of a late-stage, essential step in WTA biosynthesis is conditionally lethal and results in a bacteriostatic effect.[1][2] The disruption of WTA transport has been shown to cause significant phenotypic changes in bacteria, including impaired cell separation, increased cell size, altered autolytic activity, and a strong cell wall stress response.[2][5][6]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against S. aureus Strains
| Strain | Methicillin Susceptibility | This compound MIC (µg/mL) | Reference |
| SH1000 | MSSA | 0.625 (8x MIC used in some studies) | [2] |
| Newman | MSSA | 1 | [10][11] |
| MW2 | MRSA | 1 | [10][11] |
| MG2375 | MRSA | 1 | [10][11] |
| MG2389 | MRSA | 1 | [10][11] |
| Keratitis Isolates (range) | MSSA & MRSA | 1 - 2 | [10] |
Table 2: Effect of this compound on Autolysis of S. aureus
| Strain | Condition | Observation | Reference |
| SH1000 | Treated with 8x MIC this compound for 30 or 120 min | Minimal lysis after 2 hours in Triton X-100 | [2] |
| MW2 | Exposed to 5 µg/mL this compound for 1 h | Significant decrease in autolysis | [6] |
| MW2 ΔtarO (WTA-deficient) | Exposed to 5 µg/mL this compound for 1 h | Autolysis unaffected | [6] |
| MW2 | Exposed to 1 µg/mL this compound II for 1 h | Drastic decrease in autolysis | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[10][12]
Materials:
-
S. aureus strains
-
Tryptic Soy Broth (TSB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the appropriate broth.
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in broth. The final volume in each well should be 100 µL.
-
Inoculate a fresh overnight culture of S. aureus into fresh broth and grow to early to mid-logarithmic phase (OD600 of ~0.1).
-
Adjust the bacterial suspension to a final concentration of 5 x 105 CFU/mL in broth.
-
Add 100 µL of the bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final bacterial concentration to approximately 2.5 x 105 CFU/mL.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
References
- 1. benchchem.com [benchchem.com]
- 2. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Assessing Targocil's Effect on Bacterial Autolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targocil is a potent inhibitor of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, most notably Staphylococcus aureus. It specifically targets the TarG subunit of the TarGH ABC transporter, which is responsible for the translocation of WTA precursors across the cell membrane.[1][2][3] This inhibition not only disrupts cell wall integrity but also has a profound impact on bacterial autolysis, a critical process for cell growth, division, and pathogenesis.[1][4][5] These application notes provide detailed protocols for assessing the effect of this compound on bacterial autolysis, enabling researchers to elucidate its mechanism of action and evaluate its potential as an antimicrobial agent.
The primary mechanism by which this compound inhibits autolysis involves the sequestration of the major autolysin, Atl, at the cell membrane due to the accumulation of untranslocated WTA molecules.[1][4][6] This prevents Atl from reaching the peptidoglycan layer to perform its hydrolytic function, leading to a significant reduction in autolytic activity.
Key Experimental Approaches
Several robust methods can be employed to investigate the impact of this compound on bacterial autolysis. These include spectrophotometric assays to measure bulk lysis, zymography to visualize specific autolysin activity, and microscopy techniques to observe cellular morphology and cell wall integrity.
Data Presentation: Summary of Expected Quantitative Outcomes
The following table summarizes the expected quantitative data from the described experimental protocols when comparing this compound-treated bacteria to an untreated control.
| Parameter Measured | Expected Outcome with this compound Treatment | Methodology |
| Rate of Autolysis (OD600 decrease/time) | Significantly Decreased | Triton X-100 Induced Lysis Assay |
| Autolysin Activity (Zone of clearing) | Decreased in cell wall fractions, Increased in membrane fractions | Zymography |
| Autolysin Gene Expression (Fold change) | No significant change | qRT-PCR |
| Cellular Morphology | Formation of multicellular clusters, increased cell size | Transmission Electron Microscopy |
| Cell Wall Integrity | Increased susceptibility of purified cell walls to exogenous autolysins | Cell Wall Susceptibility Assay |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action on Autolysis
Caption: this compound inhibits the TarGH transporter, leading to the sequestration of the Atl autolysin at the membrane.
Experimental Workflow for Assessing this compound's Effect on Autolysis
References
- 1. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Targocil as a Tool to Study Cell Wall Stress Response
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targocil is a potent and specific bacteriostatic agent that inhibits a late stage in the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria, including Staphylococcus aureus.[1][2] WTA are crucial anionic polymers involved in cell division, osmotic pressure resistance, and host colonization.[1][2][3] this compound's specific mode of action makes it an invaluable tool for investigating the bacterial cell wall stress response (CWSR), a critical survival mechanism against antibiotics and other environmental threats.
Mechanism of Action: this compound's target is TarG, the transmembrane component of the TarGH ABC transporter complex.[1][2][3] This transporter is responsible for flipping lipid-linked WTA precursors from the cytoplasm to the outer leaflet of the cell membrane for their subsequent attachment to the peptidoglycan.[1] By inhibiting TarG, this compound causes the toxic accumulation of these precursors within the membrane.[4] This disruption does not immediately halt cell growth but rather triggers a powerful and specific cell wall stress response, making this compound an ideal inducer for studying this pathway.[1]
Induction of the VraSR Cell Wall Stress Regulon
The primary mechanism by which S. aureus responds to cell wall damage is through two-component systems (TCS), with the VraSR system being paramount.[5][6] The accumulation of WTA precursors caused by this compound acts as a signal that is detected by the sensor kinase VraS.[7] VraS then autophosphorylates and transfers the phosphate group to its cognate response regulator, VraR. Phosphorylated VraR acts as a transcriptional activator, binding to the promoter regions of genes within the cell wall stress stimulon, leading to their upregulation.[5][6] This stimulon includes genes involved in peptidoglycan synthesis, cell wall modification, and other defense mechanisms.[6]
Data Presentation: Quantitative Effects of this compound
This compound induces consistent and measurable physiological and genetic changes in S. aureus.
Table 1: Antimicrobial Activity of this compound against Staphylococcus aureus
| Strain Type | Example Strain(s) | MIC (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Methicillin-Susceptible (MSSA) | Newman, SH1000 | 1 | 2 |
| Methicillin-Resistant (MRSA) | MW2, Keratitis Isolates | 1 - 2 | 2 |
Data sourced from multiple studies. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth. MIC₉₀ is the concentration that inhibits 90% of isolates.[1][3]
Table 2: Genetic and Morphological Response to this compound Treatment in S. aureus SH1000 *
| Parameter | Condition | Result | Fold Change / % |
|---|---|---|---|
| Gene Expression | 30 min treatment (8x MIC) | Upregulated Genes | 119 genes (≥2-fold) |
| Downregulated Genes | 96 genes (≥2-fold) | ||
| Key Upregulated Regulon | Cell Wall Stress Stimulon | ||
| Cell Morphology | 2 hr treatment (8x MIC) | Cells with Septa (Control) | 26.1% (± 2.6) |
| Cells with Septa (this compound) | 67.4% (± 4.4) |
Data from gene expression profiling and transmission electron microscopy (TEM) studies.[1]
Experimental Protocols
The following protocols provide a framework for using this compound to study the cell wall stress response.
General Experimental Workflow:
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the growth of S. aureus, based on CLSI guidelines.
-
Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum: Grow S. aureus overnight and dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed. Include a positive control (no drug) and a negative control (no bacteria).
Protocol 2: Analysis of Cell Wall Stress Gene Expression via qRT-PCR
This protocol measures the change in transcription of key cell wall stress genes.
-
Culture and Treatment: Grow an overnight culture of S. aureus (e.g., SH1000) and dilute it into fresh Tryptic Soy Broth (TSB). Grow at 37°C with shaking to an OD₆₀₀ of ~0.4 (logarithmic phase).[1]
-
Split the culture. To the "treated" flask, add this compound to a final concentration of 8x MIC. To the "control" flask, add an equivalent volume of DMSO.[1]
-
Incubate both flasks for 30-60 minutes at 37°C with shaking.[1]
-
RNA Extraction: Harvest cells by centrifugation. Immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect). Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit), including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qRT-PCR: Perform real-time PCR using primers for target genes (e.g., vraR, vraS, pbp2) and a reference gene (e.g., 16S rRNA).
-
Analysis: Calculate the relative fold change in gene expression using the comparative Cₜ (ΔΔCₜ) method.
Protocol 3: Triton X-100 Induced Autolysis Assay
This assay measures the integrity of the cell wall by inducing lysis. This compound treatment inhibits autolysis.[1]
-
Culture and Treatment: Grow S. aureus in TSB to an OD₆₀₀ of ~0.3. Add this compound (e.g., 5-8x MIC) to the test culture and DMSO to the control. Incubate for 30 to 120 minutes.[1]
-
Cell Preparation: Harvest cells by centrifugation at 4°C. Wash the pellets twice with cold, sterile water.
-
Lysis Induction: Resuspend the cell pellets in 0.05 M Tris-HCl (pH 7.2) containing 0.05% (v/v) Triton X-100 to an initial OD₆₀₀ of ~0.6.[1]
-
Monitoring: Incubate the suspensions at 37°C with shaking. Measure the OD₆₀₀ at 30-minute intervals for at least 2 hours.[1]
-
Analysis: Plot the OD₆₀₀ against time. A stable or slow-decreasing OD in the this compound-treated sample compared to a rapid decrease in the control indicates inhibition of autolysis.[1]
Protocol 4: Visualization of Cell Morphology via Transmission Electron Microscopy (TEM)
This protocol allows for the direct observation of morphological changes induced by this compound.
-
Culture and Treatment: Grow an S. aureus culture to early log phase (OD₆₀₀ ~0.1-0.2). Add this compound (8x MIC) and incubate at 37°C with shaking.[1]
-
Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours).[1]
-
Fixation: Pellet the cells and fix them immediately using a suitable fixative (e.g., 2.5% glutaraldehyde in a cacodylate buffer).
-
Sample Processing: Proceed with standard TEM sample preparation, including post-fixation with osmium tetroxide, dehydration through an ethanol series, embedding in resin, ultrathin sectioning, and staining with uranyl acetate and lead citrate.
-
Imaging: Visualize the samples using a transmission electron microscope.
-
Analysis: Quantify morphological features, such as the percentage of cells with visible septa, cell diameter, and the formation of multicellular clusters.[1]
References
- 1. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VraSR Two-Component Regulatory System and Its Role in Induction of pbp2 and vraSR Expression by Cell Wall Antimicrobials in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Inducing Targocil Resistance in Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for inducing and characterizing Targocil resistance in bacteria, with a primary focus on Staphylococcus aureus, the principal target of this investigational antibiotic. The protocols outlined below are intended for in vitro laboratory research to understand the mechanisms of resistance, evaluate the frequency of resistance development, and aid in the development of novel antimicrobial strategies.
Introduction to this compound and its Mechanism of Action
This compound is a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, particularly Staphylococcus aureus.[1] It functions by targeting TarG, a crucial transmembrane component of the ABC transporter (TarGH) responsible for the export of WTA precursors to the cell surface.[2] By inhibiting TarG, this compound disrupts the proper assembly of the bacterial cell wall, leading to impaired cell division and increased susceptibility to osmotic stress.[3][4] Resistance to this compound primarily arises from point mutations in the tarG gene, which alter the drug's binding site, or through mutations in the tarO or tarA genes, which are involved in the initial steps of WTA biosynthesis and can bypass the inhibitory effect of this compound.[1][2]
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables summarize key quantitative data related to this compound susceptibility and resistance in Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus
| Bacterial Strain | This compound MIC (µg/mL) | Reference Strain Type |
| S. aureus SH1000 | ~1 | Methicillin-Susceptible S. aureus (MSSA) |
| S. aureus MRSA Isolate 1784A | ~1 | Methicillin-Resistant S. aureus (MRSA) |
| This compound-Resistant S. aureus Mutant | >32 | Laboratory-induced mutant |
Note: MIC values can vary slightly between different studies and testing conditions.[3]
Table 2: Frequency of Spontaneous this compound Resistance in S. aureus
| Bacterial Strain | This compound Concentration for Selection | Frequency of Resistance |
| S. aureus MRSA Isolate 1784A | 8 x MIC | High |
| S. aureus MRSA COL | 8 x MIC | ~7 x 10⁻⁷ |
Note: The frequency of resistance can be influenced by the bacterial strain and the selective pressure applied.[1][3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the determination of the MIC of this compound against S. aureus using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Staphylococcus aureus strain of interest
-
This compound stock solution (dissolved in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the S. aureus strain.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in CAMHB directly in the 96-well microtiter plate to achieve a final volume of 50 µL per well. The concentration range should be appropriate to determine the MIC (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Include a positive control well (no this compound) and a negative control well (no bacteria) for each strain.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Induction of this compound Resistance using Serial Passage
This protocol describes a method for inducing this compound resistance in S. aureus through repeated exposure to sub-inhibitory and gradually increasing concentrations of the antibiotic.
Materials:
-
Staphylococcus aureus strain of interest
-
This compound stock solution
-
Tryptic Soy Broth (TSB) or CAMHB
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
Procedure:
-
Initial Culture:
-
Inoculate the S. aureus strain into TSB and grow overnight at 37°C with shaking.
-
-
Serial Passage:
-
Prepare a series of culture tubes with TSB containing increasing concentrations of this compound. Start with a concentration that is sub-inhibitory (e.g., 0.5 x MIC).
-
Inoculate the first tube (containing the lowest this compound concentration) with the overnight culture (e.g., 1:100 dilution).
-
Incubate at 37°C with shaking for 18-24 hours.
-
If growth is observed, use this culture to inoculate the next tube in the series with a higher concentration of this compound (e.g., 2-fold increase).
-
Repeat this process of daily passage into fresh medium with progressively higher concentrations of this compound.
-
Continue the serial passage for a desired period (e.g., 14-30 days) or until a significant increase in the MIC is observed.
-
-
Isolation of Resistant Mutants:
-
At various time points, or at the end of the experiment, plate a sample of the culture from the tube with the highest this compound concentration onto TSB agar plates containing the same concentration of this compound.
-
Incubate the plates at 37°C for 24-48 hours.
-
Isolate single colonies that grow on the this compound-containing agar.
-
-
Characterization of Resistant Mutants:
-
Determine the MIC of this compound for the isolated mutants to confirm the level of resistance.
-
Perform genetic analysis, such as sequencing the tarG gene, to identify mutations responsible for resistance.
-
Induction of this compound Resistance using Gradient Plates
This method allows for the selection of resistant mutants across a continuous gradient of antibiotic concentrations.
Materials:
-
Staphylococcus aureus strain of interest
-
This compound stock solution
-
Tryptic Soy Agar (TSA)
-
Sterile square petri dishes
Procedure:
-
Preparation of Gradient Plates:
-
Prepare two batches of TSA. Keep one plain and add a high concentration of this compound to the other (e.g., 10-20 x MIC).
-
Pour the plain TSA into a square petri dish and allow it to solidify with the plate tilted at an angle to create a wedge.
-
Once solidified, place the plate flat and pour the this compound-containing TSA on top to create a gradient of antibiotic concentration across the plate.
-
-
Inoculation:
-
Prepare an overnight culture of the S. aureus strain.
-
Streak the bacterial culture in a single line from the low-concentration end to the high-concentration end of the gradient plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Isolation of Resistant Mutants:
-
Observe for bacterial growth along the streak line. Colonies that grow at the higher concentration end of the gradient are likely to be resistant.
-
Pick individual colonies from the high-concentration end and streak them onto fresh TSA plates containing a high concentration of this compound to confirm resistance.
-
-
Characterization of Resistant Mutants:
-
Determine the MIC of this compound for the isolated mutants.
-
Sequence the tarG gene to identify resistance-conferring mutations.
-
Molecular Characterization of this compound-Resistant Mutants: tarG Gene Sequencing
This protocol outlines the steps for amplifying and sequencing the tarG gene from this compound-resistant S. aureus isolates to identify mutations.
Materials:
-
This compound-resistant S. aureus isolate
-
Genomic DNA extraction kit
-
Primers specific for the S. aureus tarG gene
-
PCR master mix
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from an overnight culture of the this compound-resistant S. aureus isolate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification of the tarG Gene:
-
Design or obtain primers that flank the entire coding sequence of the tarG gene in S. aureus.
-
Set up a PCR reaction containing the extracted genomic DNA, tarG-specific primers, and PCR master mix.
-
Perform PCR using a thermal cycler with appropriate annealing and extension temperatures and times for the specific primers and polymerase used.
-
-
Verification of PCR Product:
-
Run the PCR product on an agarose gel to verify the amplification of a single band of the expected size.
-
-
DNA Sequencing:
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the obtained sequence of the tarG gene from the resistant mutant with the wild-type tarG sequence from the parental strain.
-
Identify any nucleotide changes that result in amino acid substitutions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for inducing this compound resistance via serial passage.
Caption: Primary mechanisms of this compound resistance in S. aureus.
References
- 1. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Targocil Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the high frequency of resistance to Targocil. All information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to guide your research.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Question: My this compound Minimum Inhibitory Concentration (MIC) values are consistently higher than expected for susceptible strains. What could be the cause?
Answer: Higher-than-expected MIC values for susceptible strains can arise from several factors during the experimental setup. Here’s a troubleshooting guide to help you identify the potential cause:
-
Inoculum Preparation: An overly dense inoculum is a common cause of elevated MICs. Ensure your bacterial suspension is standardized correctly, typically to a 0.5 McFarland standard, before proceeding with the dilution.[1]
-
Media Composition: The composition of your growth medium can significantly impact the activity of this compound. Ensure you are using the recommended cation-adjusted Mueller-Hinton Broth (MHII) for susceptibility testing.
-
This compound Stock Solution: The stability of your this compound stock solution is crucial. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. It is recommended to prepare fresh stock solutions or use aliquots stored at -80°C.
-
Incubation Conditions: Incorrect incubation time or temperature can affect bacterial growth and, consequently, MIC readings. For most standard assays, an incubation period of 16-20 hours at 35-37°C is recommended.[1][2]
-
Plate Reading: Subjectivity in visual reading of MIC endpoints can lead to discrepancies. Consider using a plate reader for more objective measurements or have a second researcher confirm the results. For some antibiotics, the MIC is defined as the lowest concentration that inhibits ≥80% of growth compared to the control.[1]
Below is a workflow to help you troubleshoot high MIC results.
Figure 1. Troubleshooting workflow for unexpectedly high MIC values.
Question: I am performing a checkerboard assay to test for synergy between this compound and a novel compound, but my results are not reproducible. What are the common pitfalls?
Answer: Reproducibility in checkerboard assays is critical for accurately assessing synergistic interactions.[3] Inconsistent results often stem from minor variations in the protocol. Here are some key areas to focus on:
-
Pipetting Accuracy: The serial dilutions in a checkerboard assay are highly susceptible to pipetting errors. Ensure your pipettes are calibrated and use fresh tips for each dilution step to avoid carryover.
-
Inoculum Homogeneity: A non-homogenous bacterial suspension will lead to uneven cell distribution in the microtiter plate wells. Vortex your standardized inoculum thoroughly before and during dispensing.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the antibiotic and affect bacterial growth. To mitigate this, you can fill the peripheral wells with sterile broth or water and not use them for experimental data.
-
Data Interpretation: The Fractional Inhibitory Concentration (FIC) index calculation is the standard method for interpreting checkerboard results.[3][4] Ensure you are correctly identifying the MIC of each compound alone and in combination to calculate the FIC index accurately.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound resistance.
Question: What is the primary mechanism of high-level resistance to this compound?
Answer: High-level resistance to this compound is most commonly mediated by the acquisition of the vanA gene cluster.[5] This cluster encodes a set of enzymes that modify the bacterial cell wall precursor.[6] Specifically, the terminal D-Alanine-D-Alanine (D-Ala-D-Ala) dipeptide, which is the binding site for this compound, is replaced with a D-Alanine-D-Lactate (D-Ala-D-Lac) depsipeptide.[7] This substitution reduces the binding affinity of this compound to its target by a factor of 1000, rendering the antibiotic ineffective.[7] The key genes involved in this process are vanH, vanA, and vanX.[6]
Question: How is the expression of this compound resistance genes regulated?
Answer: The expression of the vanA resistance genes is controlled by a two-component regulatory system encoded by the vanS and vanR genes.[6][8] VanS is a membrane-associated sensor kinase that detects the presence of this compound in the environment.[9] Upon binding to the antibiotic, VanS autophosphorylates and then transfers the phosphate group to VanR, a cytoplasmic response regulator.[6] Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the vanHAX genes and inducing their expression.[6][9] This signaling cascade allows the bacterium to rapidly respond to the presence of this compound and initiate the resistance mechanism.
Figure 2. The VanS/VanR signaling pathway for this compound resistance.
Question: Are there alternative therapeutic strategies to overcome this compound resistance?
Answer: Yes, several strategies are being explored to combat this compound-resistant bacteria.[10][11][12] These include:
-
Combination Therapy: Using this compound in combination with other antibiotics can create a synergistic effect, where the combined activity is greater than the sum of their individual effects.[13] For example, combining this compound with a beta-lactam antibiotic can sometimes restore its efficacy.
-
Next-Generation Glycopeptides: Newer derivatives of glycopeptide antibiotics have been developed with improved binding to the altered D-Ala-D-Lac target.[10]
-
Novel Antibiotics: Antibiotics with different mechanisms of action, such as linezolid and daptomycin, are often effective against this compound-resistant strains.[14][15]
-
Targeting the Resistance Mechanism: Emerging strategies aim to directly inhibit the resistance mechanism itself. For instance, CRISPR-based approaches are being investigated to disrupt the vanS/vanR regulatory system, thereby preventing the activation of resistance genes.[9]
Data Presentation
Table 1: this compound MIC Values for Susceptible and Resistant Phenotypes
| Phenotype | Genotype | This compound MIC Range (µg/mL) | Key Resistance Genes |
| Susceptible | vanA negative | ≤2 | None |
| High-Level Resistant | vanA positive | 64 to >1024 | vanH, vanA, vanX |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Synergy Testing
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
| Source:[3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.[16] Sterilize by membrane filtration if necessary.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHII) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1]
-
Dilute the standardized suspension in MHII broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Within 15 minutes of standardization, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[2]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[16]
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol outlines the setup for a checkerboard assay to test the interaction between this compound (Drug A) and a second compound (Drug B).
-
Plate Setup:
-
Along the x-axis of a 96-well plate, prepare 2-fold serial dilutions of Drug A in MHII broth.
-
Along the y-axis, prepare 2-fold serial dilutions of Drug B in MHII broth.
-
The resulting plate will contain various combinations of the two drugs.[3] Include wells with each drug alone to determine their individual MICs.
-
-
Inoculum Preparation and Inoculation: Prepare and add the bacterial inoculum as described in the MIC protocol (final concentration of 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the values in Table 2.
-
Figure 3. Experimental workflow for the checkerboard synergy assay.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. Broth microdilution susceptibility testing. [bio-protocol.org]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. vanC Cluster of Vancomycin-Resistant Enterococcus gallinarum BM4174 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Vancomycin resistance: occurrence, mechanisms and strategies to combat it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. litfl.com [litfl.com]
- 15. med.unc.edu [med.unc.edu]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Optimizing Targocil Concentration for In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for Targocil. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, particularly Staphylococcus aureus. It specifically targets TarG, a transmembrane component of the TarGH ABC transporter. This transporter is responsible for flipping lipid-linked WTA precursors across the cell membrane. By inhibiting TarG, this compound blocks the export of WTA to the cell surface, leading to the disruption of cell wall integrity and function.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, this stock solution should be further diluted in the appropriate culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤1%).
Q3: What are the typical Minimum Inhibitory Concentrations (MICs) of this compound against S. aureus?
A3: The MIC of this compound against most S. aureus strains, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, is approximately 1 to 2 µg/mL.[3] However, it is always recommended to determine the MIC for the specific strains used in your experiments.
Q4: Is this compound bactericidal or bacteriostatic?
A4: this compound is a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them.[3]
Q5: Can this compound be used in combination with other antibiotics?
A5: Yes, this compound has shown synergistic or additive effects when combined with certain antibiotics, particularly β-lactams like methicillin, against MRSA.[3] A checkerboard assay is a common method to evaluate these synergistic interactions.
Troubleshooting Guides
Issue 1: Variability in Minimum Inhibitory Concentration (MIC) Assay Results
Possible Cause 1: Inconsistent Inoculum Preparation.
-
Solution: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. Use a spectrophotometer to verify the optical density (OD) of the bacterial suspension.
Possible Cause 2: Improper Serial Dilutions.
-
Solution: Carefully prepare the serial dilutions of this compound. Use calibrated pipettes and change tips between dilutions to avoid carryover. Prepare a fresh dilution series for each experiment.
Possible Cause 3: Evaporation from Microtiter Plate Wells.
-
Solution: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Alternatively, fill the outer wells with sterile broth or phosphate-buffered saline (PBS) to maintain humidity.
Issue 2: Precipitation of this compound in Culture Medium
Possible Cause 1: Low Aqueous Solubility.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your aqueous culture medium (e.g., Tryptic Soy Broth - TSB), ensure rapid mixing to prevent localized high concentrations that can lead to precipitation.
Possible Cause 2: High Final Concentration of this compound.
-
Solution: If precipitation is observed at higher concentrations, consider lowering the concentration range in your experiment if your assay allows.
Possible Cause 3: Interaction with Media Components.
-
Solution: Some components of complex media can interact with compounds and reduce their solubility. If precipitation persists, consider using a different culture medium or adding a small amount of a biocompatible solubilizing agent, ensuring it does not affect your experimental outcome.
Issue 3: No Anti-Biofilm Activity Observed
Possible Cause 1: Insufficient Concentration.
-
Solution: The concentration of this compound required to inhibit or eradicate a biofilm, known as the Minimum Biofilm Eradication Concentration (MBEC), is often significantly higher than the MIC for planktonic bacteria. Test a broader and higher range of this compound concentrations.
Possible Cause 2: Inadequate Treatment Duration.
-
Solution: Biofilms are notoriously resistant to antimicrobial agents. Increase the incubation time of the biofilm with this compound to allow for better penetration and activity.
Possible Cause 3: Mature Biofilm.
-
Solution: Mature biofilms are more resistant than newly formed ones. If you are testing the eradication of pre-formed biofilms, consider treating them at an earlier stage of development.
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound and Related Compounds
| Compound | Parameter | Value | Target Organism |
| This compound | MIC | ~1 µg/mL | Most S. aureus strains |
| This compound | MIC90 | 2 µg/mL | MRSA and MSSA |
| This compound-II | IC50 | 137 nM | TarGH ATPase activity |
Table 2: Synergistic Activity of this compound with Other Antibiotics
| Combination Agent | Interaction | Fractional Inhibitory Concentration (FIC) Index | Target Organism |
| Methicillin | Synergistic | < 0.5 | S. aureus strains |
| Vancomycin | No Interaction | 1 to 2 | S. aureus strains |
| Ciprofloxacin | No Interaction | 1 to 2 | S. aureus strains |
| Gentamicin | No Interaction | 1 to 2 | S. aureus strains |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution guidelines.
Materials:
-
This compound stock solution (in DMSO)
-
Staphylococcus aureus strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, pick several colonies of S. aureus and suspend them in CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (CAMHB with inoculum, no drug) and a negative control well (CAMHB only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL and the final inoculum density to 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Anti-Biofilm Assay (Crystal Violet Method)
This protocol is for assessing the effect of this compound on the formation of S. aureus biofilms.[4][5][6][7]
Materials:
-
This compound stock solution (in DMSO)
-
Staphylococcus aureus strain(s) of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom tissue culture plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of S. aureus in TSB.
-
Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
-
Biofilm Formation and Treatment:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of TSB containing serial dilutions of this compound to the respective wells. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without agitation.
-
-
Biofilm Staining:
-
Carefully remove the planktonic cells by gently washing the wells twice with 200 µL of PBS.
-
Fix the biofilms by air-drying the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
Air-dry the plate.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Incubate for 15 minutes at room temperature.
-
Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Cytotoxicity Assay (MTT Assay on HaCaT Cells)
This protocol assesses the cytotoxicity of this compound on a human keratinocyte cell line.[8][9][10][11][12]
Materials:
-
This compound stock solution (in DMSO)
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM with 10% FBS.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Visualizations
References
- 1. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. imquestbio.com [imquestbio.com]
- 8. High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accellerate.me [accellerate.me]
- 10. HaCaT Cells [cytion.com]
- 11. researchgate.net [researchgate.net]
- 12. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Targocil insolubility in culture media
Welcome to the technical support center for Targocil. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution is precipitating after I add it to my culture medium. What is causing this?
A1: this compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media.[1] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of the culture medium. The rapid change in solvent polarity causes the this compound molecules to aggregate and fall out of solution.
Q2: How can I prevent this compound from precipitating when preparing my working solution?
A2: To minimize precipitation, it is crucial to employ proper dilution techniques. "Solvent shock" is a primary cause of precipitation for hydrophobic compounds.[2] The following step-by-step protocol is recommended:
Experimental Protocol: Preparation of this compound Working Solution
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][3] Ensure the this compound is completely dissolved. Sonication may be used to aid dissolution.[4]
-
Pre-warm Culture Medium: Warm your desired culture medium to 37°C.[2]
-
Gradual Dilution: While gently vortexing or swirling the pre-warmed medium, add the this compound stock solution drop-by-drop.[2] This slow, distributive mixing helps to prevent localized high concentrations of this compound and DMSO, reducing the likelihood of precipitation.
-
Serial Dilutions (Optional but Recommended): For very high final concentrations, consider performing a serial dilution. First, dilute the stock solution in a small volume of medium, and then add this intermediate solution to the final volume of the medium.
-
Final DMSO Concentration: Always ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[4][5]
Understanding this compound's Solubility
The solubility of this compound is a critical factor in its effective application. The table below summarizes the available quantitative data on its solubility.
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (5.25 mM) | A clear solution can be achieved.[3] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is important to use high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can affect the stability of the stock solution.
Q4: What is the maximum concentration of this compound that I can use in my culture medium?
A4: The maximum soluble concentration of this compound in aqueous culture media is not well-documented and can be influenced by the specific medium composition, serum percentage, pH, and temperature. The effective concentrations of this compound used in published studies typically range from 0.4 µg/mL to 10 µg/mL.[1][6] It is recommended to perform a dose-response experiment to determine the highest soluble and effective concentration for your specific experimental conditions.
Q5: My culture medium becomes cloudy over time after adding this compound. What should I do?
A5: Cloudiness that develops over time may indicate delayed precipitation or instability of this compound in the medium. It is best to prepare fresh working solutions of this compound for each experiment.[2] If the problem persists, consider the following:
-
Reduce Serum Concentration: Components in serum can sometimes interact with compounds and cause precipitation. If your experimental design allows, try reducing the serum percentage.
-
Use Serum-Free Media for Dilution: Prepare the initial dilution of this compound in serum-free medium before adding it to your complete medium.
-
Test for Contamination: Microbial contamination can also cause turbidity in the culture medium. Visually inspect the culture under a microscope for any signs of bacteria or fungi.[7]
Visualizing Experimental Workflows and this compound's Mechanism of Action
To further aid in your experimental design and understanding of this compound's function, the following diagrams illustrate key processes.
Caption: Workflow for preparing this compound working solutions.
Caption: this compound inhibits the TarGH ABC transporter.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Understanding Targocil's Variable Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variable activity of Targocil observed in different bacterial strains. The information is tailored for researchers, scientists, and drug development professionals engaged in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis in Staphylococcus aureus. It specifically targets TarG, the transmembrane component of the TarGH ABC transporter. This transporter is responsible for exporting WTA polymers to the cell surface, where they are attached to the peptidoglycan. By inhibiting TarG, this compound blocks the translocation of WTA, leading to the accumulation of WTA precursors in the cytoplasm and a depletion of WTA in the cell wall. This disruption of WTA biosynthesis is detrimental to bacterial growth and induces the cell wall stress stimulon.[1][2]
Q2: Why does this compound exhibit different levels of activity against various S. aureus strains?
The variable activity of this compound primarily stems from two key mechanisms of resistance:
-
Target Modification: Mutations in the tarG gene, which encodes the direct target of this compound, can alter the protein structure and reduce the binding affinity of the compound. This leads to decreased susceptibility. Specific point mutations in tarG have been identified in this compound-resistant strains.
-
Bypass Mutations: A more common mechanism of resistance involves mutations in the early stages of the WTA biosynthesis pathway, specifically in the tarO or tarA genes.[1][3] These genes are non-essential for bacterial viability in vitro. Loss-of-function mutations in tarO or tarA halt the entire WTA biosynthesis pathway at its initial steps. Consequently, the substrate for the TarGH transporter is never produced, rendering the inhibitory effect of this compound on TarG irrelevant. Strains with these mutations are viable but lack WTA and are resistant to this compound.[1][3][4]
Q3: Are there specific S. aureus strains known to be resistant to this compound?
Yes, strains with null mutations in tarO or tarA are resistant to this compound. For example, a tarO null mutant of S. aureus USA300 LAC shows no growth inhibition by this compound.[5] Additionally, laboratory-selected this compound-resistant mutants often harbor mutations in tarA or tarG.[4]
Q4: Does this compound's activity differ between methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA)?
This compound has been shown to be active against both MSSA and MRSA strains, with MIC90 values reported to be 2 μg/mL for both.[3][6] However, the interplay between this compound and β-lactam resistance is noteworthy. While this compound itself does not sensitize MRSA to β-lactams, the use of β-lactams in combination with this compound can suppress the emergence of this compound-resistant mutants.[1] This is because the common resistance mechanism, mutations in tarO or tarA, can sometimes increase susceptibility to β-lactams.
Troubleshooting Guides
Problem: Higher than expected Minimum Inhibitory Concentration (MIC) of this compound observed for an S. aureus strain.
Possible Causes and Solutions:
-
Inherent Resistance: The strain may possess intrinsic resistance mechanisms.
-
Troubleshooting Step: Sequence the tarO, tarA, and tarG genes to identify potential mutations. Compare the sequences to a known susceptible strain (e.g., S. aureus SH1000).
-
-
Experimental Variability: Inconsistencies in the experimental protocol can lead to inaccurate MIC values.
-
Troubleshooting Step: Ensure strict adherence to a standardized MIC determination protocol (see Experimental Protocols section). Pay close attention to inoculum preparation, media composition, and incubation conditions.
-
-
Compound Integrity: The this compound compound may have degraded.
-
Troubleshooting Step: Use a fresh stock of this compound and verify its activity against a known susceptible control strain.
-
Problem: Emergence of this compound-resistant colonies during experiments.
Possible Causes and Solutions:
-
Spontaneous Mutations: Resistance to this compound can arise spontaneously at a relatively high frequency.[3]
-
Troubleshooting Step: Isolate the resistant colonies and determine their MIC for this compound to confirm resistance. Sequence the tarO, tarA, and tarG genes to identify the resistance mechanism.
-
-
Combination Therapy: Consider the use of combination therapy to suppress resistance.
-
Troubleshooting Step: Perform a checkerboard assay to evaluate the synergistic or additive effects of this compound with other antibiotics, such as β-lactams.[1]
-
Quantitative Data Summary
Table 1: this compound MICs for Various Staphylococcus aureus Strains
| Strain | Genotype/Phenotype | This compound MIC (µg/mL) | Reference |
| S. aureus SH1000 | Wild-type, MSSA | ~1 | [1] |
| MRSA (clinical isolates) | MRSA | 2 (MIC90) | [3][6] |
| MSSA (clinical isolates) | MSSA | 2 (MIC90) | [3][6] |
| This compound-resistant mutant 1 | tarA mutation, WTA-negative | >32 | [4] |
| This compound-resistant mutant 2 | tarA mutation, WTA-negative | >32 | [4] |
| This compound-resistant mutant 3 | tarG mutation, WTA-positive | >32 | [4] |
| S. aureus USA300 LAC ΔtarO | tarO null mutant | No growth inhibition | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for this compound MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
S. aureus isolate
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the S. aureus isolate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
This compound Dilution: a. Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Checkerboard Assay for this compound and β-Lactam Synergy
Materials:
-
This compound stock solution
-
β-lactam antibiotic (e.g., oxacillin) stock solution
-
CAMHB
-
96-well microtiter plates
-
S. aureus isolate
-
Incubator (35°C ± 2°C)
Procedure:
-
Plate Setup: a. Prepare serial two-fold dilutions of this compound horizontally (e.g., across columns 1-10) in the 96-well plate. b. Prepare serial two-fold dilutions of the β-lactam antibiotic vertically (e.g., down rows A-G). c. Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculation: a. Prepare the bacterial inoculum as described in the MIC protocol. b. Inoculate each well with the standardized inoculum.
-
Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) c. Interpretation:
- FIC Index ≤ 0.5: Synergy
- 0.5 < FIC Index ≤ 4: Additive/Indifference
- FIC Index > 4: Antagonism
Visualizations
Caption: this compound's mechanism of action and resistance pathways.
Caption: Workflow for investigating variable this compound activity.
Caption: this compound-induced cell wall stress signaling pathway.
References
- 1. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antimicrobial Activity of Wall Teichoic Acid Biosynthesis Inhibitors against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and optimization of TarO inhibitors as multifunctional antibiotics against Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Addressing Targocil degradation and stability issues
Welcome to the technical support center for Targocil, a selective small molecule inhibitor of Tyrosine Kinase Z (TKZ). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to this compound's stability and degradation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound is supplied as a lyophilized powder and should be stored at -20°C, protected from light. Once reconstituted, stock solutions in anhydrous DMSO can be stored at -80°C for up to one month. Avoid repeated freeze-thaw cycles. For aqueous buffers, it is critical to prepare solutions fresh for each experiment due to limited stability.
Q2: What is the recommended solvent for reconstituting this compound?
A: For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) is recommended. Prepare a concentrated stock (e.g., 10-50 mM) and aliquot it into single-use vials to minimize contamination and degradation. For final experimental concentrations, dilute the DMSO stock into your aqueous buffer or cell culture medium immediately before use.
Q3: Why did my this compound solution turn yellow/brown?
A: this compound contains a catechol moiety, which is susceptible to oxidation.[1][2] A color change from colorless to yellow or brown in your solution is a primary indicator of oxidative degradation. This process can be accelerated by exposure to air, light, or non-neutral pH. If you observe a color change, it is recommended to discard the solution and prepare a fresh one from a new DMSO stock.
Q4: Is this compound sensitive to light?
A: Yes, this compound is photosensitive. Exposure to light can accelerate its degradation. Always store both the lyophilized powder and solutions in light-protected containers, such as amber vials or tubes wrapped in aluminum foil.[3] Perform experimental manipulations in a subdued lighting environment whenever possible.
Q5: How long is this compound stable in my aqueous experimental buffer?
A: The stability of this compound in aqueous solutions is highly dependent on the pH, temperature, and composition of the buffer.[4] As a general guideline, this compound is most stable at a slightly acidic pH (pH 5.0-6.5). Stability decreases significantly at neutral and, particularly, alkaline pH due to increased rates of both hydrolysis and oxidation. It is strongly recommended to use freshly prepared aqueous solutions within a few hours.
Troubleshooting Guide
Problem 1: I'm observing a progressive loss of this compound activity in my multi-day cell-based assay.
-
Possible Cause 1: Degradation in Culture Medium. this compound can degrade in the cell culture medium over the course of the experiment, leading to a decrease in the effective concentration.
-
Solution: In long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent concentration.
-
-
Possible Cause 2: Adsorption to Plastics. Like many small molecules, this compound may adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing its bioavailable concentration.
-
Solution: Consider using low-adhesion plasticware. Pre-incubating the labware with a blocking agent like bovine serum albumin (BSA) may also help in some systems.
-
-
Possible Cause 3: Drug-Induced Degradation of Target. Some kinase inhibitors can induce the degradation of their target protein, which could be misinterpreted as a loss of compound activity.[5][6][7]
-
Solution: Perform a time-course western blot to assess the protein levels of Tyrosine Kinase Z (TKZ) following this compound treatment to determine if target degradation is occurring.
-
Problem 2: My this compound solution is cloudy or has formed a precipitate after dilution into an aqueous buffer.
-
Possible Cause 1: Poor Solubility. this compound has limited aqueous solubility. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to crash out of solution.
-
Solution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid mixing.[3] Avoid preparing final aqueous solutions at concentrations above the known solubility limit.
-
-
Possible Cause 2: Buffer Incompatibility. Certain buffer salts, particularly phosphates, can form insoluble salts with small molecules.[3]
-
Solution: Test the solubility of this compound in different buffer systems (e.g., citrate, HEPES, MES) to find a more compatible formulation.
-
-
Possible Cause 3: Degradation Products are Insoluble. A degradation product of this compound may be less soluble than the parent compound.
-
Solution: Protect the solution from light and prepare it fresh.[3] If precipitation occurs over time even when protected, this indicates chemical instability in that specific buffer system.
-
Data Presentation: this compound Stability
The following tables summarize the stability of this compound under various stress conditions as determined by HPLC analysis.[8]
Table 1: Temperature Stability of this compound in DMSO (10 mM)
| Temperature | Time (Days) | % this compound Remaining |
|---|---|---|
| 25°C (Room Temp) | 1 | 98.2% |
| 25°C (Room Temp) | 7 | 85.1% |
| 4°C | 7 | 99.1% |
| -20°C | 30 | 99.5% |
| -80°C | 30 | >99.8% |
Table 2: pH Stability of this compound in Aqueous Buffer (100 µM) at 25°C
| pH | Time (Hours) | % this compound Remaining |
|---|---|---|
| 5.0 | 4 | 99.2% |
| 7.4 | 4 | 91.5% |
| 8.5 | 4 | 72.3% |
Table 3: Photostability of this compound Solution (10 mM in DMSO) at 25°C
| Light Condition | Time (Hours) | % this compound Remaining |
|---|---|---|
| Ambient Lab Light | 8 | 88.6% |
| Dark (Amber Vial) | 8 | 99.7% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound Stability
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for separating and quantifying this compound from its primary degradation products.[9][10]
-
Objective: To determine the percentage of intact this compound remaining in a sample after exposure to stress conditions.
-
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound reference standard
-
Sample vials
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound reference standard in DMSO.
-
For each stability sample, dilute with Mobile Phase A to a final theoretical concentration of 50 µg/mL.
-
Prepare a control sample (Time 0) by diluting the fresh stock solution in the same manner.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms for the control and stressed samples.
-
Calculate the percentage of this compound remaining using the following formula: % Remaining = (Peak Area of Stressed Sample / Peak Area of Control Sample) * 100
-
Visualizations
Caption: this compound inhibits the activated Tyrosine Kinase Z (TKZ) receptor.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ctppc.org [ctppc.org]
- 3. benchchem.com [benchchem.com]
- 4. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
- 6. biotech-spain.com [biotech-spain.com]
- 7. geneonline.com [geneonline.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Refining Protocols for Targocil and Antibiotic Synergy Testing
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Targocil and conducting antibiotic synergy testing. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides and FAQs
This section is designed to help you navigate common challenges and answer specific questions related to this compound and antibiotic synergy testing.
This compound-Specific Issues
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against our S. aureus strains. What could be the cause?
A1: Inconsistent MIC values for this compound can arise from several factors. This compound is a bacteriostatic agent that inhibits wall teichoic acid (WTA) biosynthesis by targeting the TarG subunit of the TarGH transporter.[1][2] This mechanism can lead to slower killing kinetics compared to bactericidal antibiotics. Here are some potential causes and solutions:
-
Inoculum Effect: A higher than standard inoculum density can lead to an apparent increase in the MIC. Ensure you are using a standardized inoculum, typically 5 x 10^5 CFU/mL.
-
Reading Time: Due to its bacteriostatic nature, the endpoint of inhibition might be less distinct than with bactericidal agents. It is crucial to read the MICs at a consistent and standardized time point (e.g., 18-24 hours).
-
Media Composition: Variations in cation concentrations in the Mueller-Hinton Broth (MHB) can affect the activity of some antibiotics. Use cation-adjusted MHB to ensure consistency.
-
Solubility: this compound is a hydrophobic molecule.[1] Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your dilutions to avoid precipitation, which can lead to inaccurate concentrations.
Q2: When performing a checkerboard assay with this compound, we are finding it difficult to determine the precise endpoint for synergy calculations. What is the best approach?
A2: Determining the endpoint in a checkerboard assay with a bacteriostatic agent like this compound can be challenging due to trailing endpoints or partial inhibition. Here are some recommendations:
-
Standardized Reading: Read the plates at a consistent time point (e.g., 24 hours). Using a plate reader to measure optical density (OD) can provide a more objective measure than visual inspection. A common endpoint is ≥80% or ≥90% inhibition of growth compared to the growth control.
-
Visual Confirmation: Supplement OD readings with visual inspection. Look for the lowest concentration of the drug combination that results in a significant reduction in turbidity or the absence of a bacterial pellet.
-
Trailing Growth: If you observe "trailing" (a small button of growth at the bottom of the wells over a range of concentrations), it is generally recommended to read the MIC at the lowest concentration where there is a marked reduction in growth.
General Antibiotic Synergy Testing Issues
Q3: Our checkerboard assay results are not reproducible between experiments. What are the common pitfalls?
A3: Lack of reproducibility in checkerboard assays is a common issue. Here are some key areas to troubleshoot:
-
Pipetting Accuracy: Small errors in pipetting, especially during serial dilutions, can lead to significant variations in the final concentrations of the antibiotics. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inoculum Preparation: As mentioned earlier, the inoculum size must be consistent. Prepare a fresh inoculum for each experiment and standardize it using a McFarland standard or by measuring the optical density.
-
Plate Sealing and Incubation: Inadequate sealing of microtiter plates can lead to evaporation, concentrating the antibiotics in the wells. Use plate sealers and ensure a humidified incubator to minimize this effect. Maintain a consistent incubation temperature and duration.
-
Edge Effects: The outer wells of a microtiter plate are more prone to evaporation. It is good practice to fill the peripheral wells with sterile broth or water and not use them for experimental data points.
Q4: In our time-kill assays, we sometimes see bacterial regrowth after an initial period of killing. How should we interpret this?
A4: Regrowth in a time-kill assay can be interpreted in several ways:
-
Selection of Resistant Subpopulations: The antibiotic combination may be effectively killing the susceptible population, but a small, resistant subpopulation may be present and begins to grow after the initial killing phase.
-
Drug Degradation: One or both of the antibiotics may be unstable over the 24-hour incubation period, leading to a decrease in the effective concentration and allowing for bacterial regrowth.
-
Bacteriostatic Effect: If the combination is primarily bacteriostatic, it may only inhibit growth without completely eliminating the bacteria. Once the drug concentration falls below a critical level, the bacteria can resume growth. Synergy for time-kill assays is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[3]
Data Presentation
The following tables summarize quantitative data from studies on this compound synergy with various antibiotics.
Table 1: Checkerboard Synergy Testing of this compound with Other Antibiotics against Staphylococcus aureus
| Combination | Strain(s) | FIC Index (FICI) | Interpretation | Reference(s) |
| This compound + Methicillin | Newman, MW2, MG2375, MG2389 | < 0.4 | Synergy | [1] |
| This compound + Vancomycin | Newman, MW2, MG2375, MG2389 | 1 - 2 | Indifference | [1] |
| This compound + Ciprofloxacin | Newman, MW2, MG2375, MG2389 | 1 - 2 | Indifference | [1] |
| This compound + Gentamicin | Newman, MW2, MG2375, MG2389 | 1 - 2 | Indifference | [1] |
Table 2: Effect of Combination with Other Compounds on this compound MIC against Resistant Staphylococcus aureus and Enterococcus Strains
| Combination | Strain | Fold Decrease in this compound MIC | Reference(s) |
| This compound + HSGN-94 | MRSA ATCC 33592 | 8-fold | [4] |
| This compound + HSGN-94 | MRSA USA300 | ~100-fold | [4] |
| This compound + HSGN-94 | VRE ATCC 51575 | ~100-fold | [4] |
| This compound + HSGN-189 | MRSA USA300 | ~100-fold | [4] |
| This compound + HSGN-189 | VRE ATCC 51575 | ~100-fold | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and accuracy in your research.
Checkerboard Broth Microdilution Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and second antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound in CAMHB along the y-axis of the microtiter plate (e.g., rows A-G).
-
Prepare serial twofold dilutions of the second antibiotic in CAMHB along the x-axis of the plate (e.g., columns 1-10).
-
The final volume in each well after adding the inoculum should be 100 µL.
-
-
Inoculum Preparation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
-
Plate Inoculation:
-
Add 50 µL of the appropriate this compound dilution to each well in the corresponding row.
-
Add 50 µL of the appropriate second antibiotic dilution to each well in the corresponding column.
-
This will result in a checkerboard of antibiotic combinations.
-
Include control wells: growth control (no antibiotics), and wells with each antibiotic alone.
-
-
Incubation:
-
Seal the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FICI = FIC of Drug A + FIC of Drug B
-
Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the results based on the lowest FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Assay
This assay assesses the rate of bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
This compound and second antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Test Cultures:
-
Prepare tubes/flasks containing CAMHB with the following:
-
Growth control (no antibiotic)
-
This compound alone at a specified concentration (e.g., 1x or 2x MIC)
-
Second antibiotic alone at a specified concentration
-
This compound and the second antibiotic in combination at the specified concentrations
-
-
-
Inoculation:
-
Inoculate each tube/flask with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks in a shaking incubator at 35°C ± 2°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Colony Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU) on each plate.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is indicated by a <3-log10 reduction in CFU/mL, with the bacterial count remaining relatively stable.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound and synergy testing.
Caption: Wall Teichoic Acid (WTA) Biosynthesis Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for the Checkerboard Synergy Assay.
Caption: Experimental Workflow for the Time-Kill Curve Assay.
Caption: Logical Relationship for Interpreting the Fractional Inhibitory Concentration Index (FICI).
References
How to minimize off-target effects of Targocil in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure data integrity in assays involving Targocil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a bacteriostatic small molecule inhibitor of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, most notably Staphylococcus aureus.[1][2] Its primary and specific target is TarG, a transmembrane component of the TarGH ABC transporter responsible for flipping WTA precursors across the cell membrane.[2] By inhibiting TarG, this compound prevents the translocation of WTA to the cell surface, leading to an accumulation of WTA precursors in the cytoplasm and ultimately inhibiting bacterial growth.[2] A related compound, this compound-II, targets the TarH subunit of the same transporter.[3]
Q2: What are off-target effects and why are they a concern with a specific inhibitor like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. While this compound is considered a highly specific inhibitor of TarG, it is crucial to consider potential off-target effects, especially at high concentrations.[4] Unintended interactions can lead to misleading experimental results, cellular toxicity, or misinterpretation of the compound's mechanism of action.[5] Minimizing the potential for off-target effects is a critical aspect of rigorous scientific research.
Q3: What are the initial signs that I might be observing off-target effects in my this compound assay?
Potential indicators of off-target effects include:
-
Inconsistent results with genetic controls: If the phenotype observed with this compound treatment is not recapitulated in a genetically modified strain where the tarG gene is knocked out or knocked down.
-
Discrepancies with other WTA inhibitors: Observing a different phenotype when using a structurally unrelated inhibitor of the WTA pathway.
-
Cellular toxicity at or near the MIC: While some toxicity at high concentrations is expected, significant toxicity at concentrations close to the Minimum Inhibitory Concentration (MIC) may suggest off-target interactions.[5]
-
Unusual dose-response curves: A very steep or shallow dose-response curve can sometimes indicate off-target activities.
Q4: How can I proactively minimize the risk of off-target effects in my experiments?
Several strategies can be employed to reduce the likelihood of off-target effects:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
-
Employ orthogonal validation: Confirm key findings using alternative methods, such as genetic manipulation of the target (e.g., CRISPRi) or using other well-characterized WTA biosynthesis inhibitors.
-
Include appropriate controls: Always include a vehicle control (e.g., DMSO) and, if possible, a structurally similar but inactive analog of this compound.
-
Characterize the dose-response relationship: Perform detailed dose-response experiments to understand the concentration at which this compound produces its on-target effect and the concentrations at which non-specific effects or toxicity may occur.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Troubleshooting Step |
| Variations in bacterial strain | Different S. aureus strains (e.g., MRSA vs. MSSA, different clinical isolates) can exhibit varying sensitivities to this compound. Ensure you are using a well-characterized strain and compare your results to published data for that strain. |
| Inoculum preparation | The density of the starting bacterial culture can significantly impact MIC results. Standardize your inoculum preparation to a 0.5 McFarland standard. |
| Media composition | The presence of certain components in the growth media can affect this compound's activity. Use cation-adjusted Mueller-Hinton broth (CAMHB) for consistency. |
| Incubation time and temperature | Deviations from the standard incubation conditions (18-24 hours at 37°C) can lead to variable results.[1] |
| This compound stock solution | Ensure your this compound stock solution is properly prepared, stored, and protected from degradation. |
Problem 2: High background or non-specific effects in cell-based assays.
| Possible Cause | Troubleshooting Step |
| High this compound concentration | High concentrations of this compound can lead to cytotoxicity.[5] Perform a dose-response curve to determine the optimal concentration that inhibits WTA biosynthesis without causing significant cell death. |
| Assay buffer composition | The pH and salt concentration of your assay buffer can influence non-specific binding. Optimize buffer conditions to minimize these interactions. |
| Presence of serum proteins | This compound may bind to serum proteins, reducing its effective concentration and potentially leading to non-specific effects. If possible, perform assays in serum-free media or quantify the effect of serum on this compound's activity. |
| Inadequate washing steps | Insufficient washing can lead to high background signals. Optimize the number and duration of washing steps in your protocol. |
Problem 3: Lack of synergy in checkerboard assays with β-lactams.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration ranges | The concentration ranges for both this compound and the β-lactam antibiotic must be appropriate to observe synergy. The ranges should span from well below to above their individual MICs. |
| Bacterial strain | The degree of synergy can be strain-dependent. Test the combination on multiple, well-characterized strains. |
| Interpretation of FIC Index | Ensure you are correctly calculating and interpreting the Fractional Inhibitory Concentration (FIC) Index. A value ≤ 0.5 is typically considered synergistic.[6] |
| Assay conditions | Minor variations in experimental conditions can affect the outcome of synergy assays. Maintain consistent protocols. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus
| Strain Type | Strain | MIC (µg/mL) | Reference |
| MSSA | RN4220 | 1 | [4] |
| MRSA | COL | 1 | [4] |
| MRSA | USA300 LAC | 8 | [7] |
| MRSA (clinical isolates) | Multiple | 2 (MIC90) | [5] |
| MSSA (clinical isolates) | Multiple | 2 (MIC90) | [5] |
Table 2: this compound Concentrations Used in Various Assays
| Assay | S. aureus Strain | This compound Concentration | Reference |
| Whole-Cell Autolysis | SH1000 | 8 x MIC | [8] |
| Whole-Cell Autolysis | MW2 | 5 µg/mL | |
| Gene Expression Profiling | SH1000 | 8 x MIC | [8] |
| Post-Antibiotic Effect | Multiple | 10 x MIC | [9] |
| Checkerboard Assay | USA300 LAC | 2 - 64 µg/mL |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution (in DMSO)
-
S. aureus strain
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB. The final volume in each well should be 50 µL.
-
Include a growth control (CAMHB with no this compound) and a sterility control (CAMHB only).
-
-
Prepare Bacterial Inoculum:
-
Culture the S. aureus strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculate the Plate:
-
Add 50 µL of the bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Whole-Cell Autolysis Assay
This assay measures the effect of this compound on Triton X-100-induced autolysis.
Materials:
-
This compound
-
S. aureus strain
-
Tryptic Soy Broth (TSB)
-
0.05 M Tris-HCl buffer (pH 7.2) with 0.05% Triton X-100
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Culture Preparation:
-
Grow an overnight culture of S. aureus in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB and grow to an OD600 of ~0.3.
-
-
This compound Treatment:
-
Add this compound (e.g., 5 µg/mL) to the experimental culture and an equivalent volume of vehicle (DMSO) to the control culture.
-
Incubate for 1 hour at 37°C.[3]
-
-
Cell Harvesting and Resuspension:
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellets twice with cold sterile water.
-
Resuspend the cells in 0.05 M Tris-HCl buffer (pH 7.2) with 0.05% Triton X-100 to an OD600 of 0.6.[3]
-
-
Autolysis Measurement:
-
Incubate the cell suspensions at 37°C.
-
Measure the decrease in OD600 at regular intervals for up to 2 hours.
-
Protocol 3: Checkerboard Assay for Synergy
This protocol is used to assess the synergistic activity of this compound with a β-lactam antibiotic.
Materials:
-
This compound
-
β-lactam antibiotic (e.g., oxacillin, methicillin)
-
S. aureus strain (typically MRSA)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic horizontally across the columns.
-
Prepare two-fold serial dilutions of this compound vertically down the rows.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include rows and columns with each drug alone to determine their individual MICs.
-
-
Inoculation:
-
Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the FICs of both drugs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[6][10]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial activity of wall teichoic acid biosynthesis inhibitors against Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and optimization of TarO inhibitors as multifunctional antibiotics against Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. emerypharma.com [emerypharma.com]
Technical Support Center: Enhancing the Bacteriostatic Efficacy of Targocil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel bacteriostatic agent, Targocil. The following sections offer detailed experimental protocols and strategies to improve its efficacy.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise when evaluating the bacteriostatic activity of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) results | 1. Inconsistent Inoculum Density: Variation in the starting bacterial concentration can significantly impact MIC values.[1][2] 2. Agent Precipitation: this compound may have low aqueous solubility, leading to precipitation in the assay medium.[1] 3. Adsorption to Plastics: The compound may adhere to the surface of standard microtiter plates.[1] | 1. Standardize Inoculum: Prepare the bacterial inoculum to a 0.5 McFarland standard and dilute to the final required concentration (e.g., 5 x 10^5 CFU/mL).[2] 2. Optimize Solubility: Prepare stock solutions in a suitable solvent like DMSO and ensure the final solvent concentration in the assay does not affect bacterial growth.[1][3] 3. Use Low-Binding Plates: Employ low-binding microtiter plates to minimize compound adsorption.[1] |
| Bacterial regrowth observed in time-kill assays after initial inhibition | 1. Selection of Resistant Mutants: The initial exposure to this compound may eliminate susceptible bacteria, allowing a subpopulation of resistant mutants to proliferate.[2] 2. Inducible Resistance: Bacteria may develop resistance mechanisms upon initial exposure to the agent.[2] | 1. Combination Therapy: Investigate synergistic effects of this compound with other antimicrobial agents to potentially prevent the emergence of resistance.[4][5] 2. Dose Optimization: Evaluate different dosing regimens in time-kill assays to determine a concentration that maintains a sustained bacteriostatic effect.[6] |
| This compound shows lower than expected efficacy against specific bacterial strains | 1. Intrinsic Resistance: The bacterial strain may possess inherent resistance mechanisms.[7][8] 2. Biofilm Formation: Bacteria within a biofilm can exhibit increased resistance to antimicrobial agents. | 1. Mechanism of Resistance Studies: Investigate potential resistance mechanisms such as target modification, efflux pumps, or enzymatic inactivation.[7][8][9] 2. Anti-Biofilm Assays: Evaluate the efficacy of this compound against bacterial biofilms using crystal violet staining or other relevant methods.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to troubleshoot inconsistent MIC results for this compound?
A1: Start by verifying the accuracy of your inoculum preparation, ensuring a standardized bacterial density.[1][2] Concurrently, confirm the solubility of this compound in your assay medium and consider using low-binding plates to prevent adsorption.[1]
Q2: How can I determine if this compound is bacteriostatic or bactericidal?
A2: The distinction can be made by determining both the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[10] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[11] Time-kill curve assays also provide a dynamic view of an agent's activity over time, with a ≥3-log10 (99.9%) reduction in CFU/mL typically indicating bactericidal activity.[6][12]
Q3: What strategies can be employed to improve the bacteriostatic efficacy of this compound?
A3: Combination therapy is a primary strategy.[5] Combining this compound with other antibiotics can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects.[13][14] Additionally, exploring adjuvants that can inhibit bacterial resistance mechanisms, such as efflux pump inhibitors, may enhance this compound's efficacy.[15]
Q4: How do I investigate potential synergy between this compound and another antimicrobial agent?
A4: The checkerboard assay is a standard in vitro method to assess synergy.[3][16] This method involves testing a matrix of concentrations of both agents to determine the Fractional Inhibitory Concentration Index (FICI).[3][16][17] An FICI of ≤0.5 typically indicates synergy.[16][18]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.[19][20][21][22]
Materials:
-
This compound stock solution
-
96-well low-binding microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[2][20]
-
Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.[20]
-
Determine the MIC by visual inspection as the lowest concentration of this compound with no visible bacterial growth.[20]
Checkerboard Synergy Assay
This protocol is used to evaluate the interaction between this compound and another antimicrobial agent.[3][17]
Materials:
-
This compound stock solution
-
Stock solution of a second antimicrobial agent (Agent B)
-
96-well low-binding microtiter plates
-
CAMHB
-
Bacterial culture in logarithmic growth phase
Procedure:
-
Prepare serial dilutions of this compound along the rows of a 96-well plate and serial dilutions of Agent B along the columns.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate under the same conditions as the MIC assay.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of this compound + FIC of Agent B Where FIC = MIC of agent in combination / MIC of agent alone.[17]
-
Interpret the results as follows: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), or Antagonism (FICI > 4).[18]
Time-Kill Curve Assay
This assay assesses the rate of bacterial killing by this compound over time.[6][11][23]
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile saline
-
Agar plates
Procedure:
-
Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).[6] Include a growth control flask without the agent.
-
Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.[2][6]
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[2][6]
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
Visualizations
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Potential bacterial resistance mechanisms to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 12. emerypharma.com [emerypharma.com]
- 13. Antagonism between Bacteriostatic and Bactericidal Antibiotics Is Prevalent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Recent Advances in Strategies to Combat Bacterial Drug Resistance: Antimicrobial Materials and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. emerypharma.com [emerypharma.com]
- 19. protocols.io [protocols.io]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. actascientific.com [actascientific.com]
Navigating the Challenges in Targocil Development: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in the preclinical and clinical development of Targocil and its analogue, this compound-II. This compound is a novel bacteriostatic agent that inhibits the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria, such as Staphylococcus aureus, by targeting the TarG subunit of the TarGH ABC transporter.[1][2] this compound-II also targets the TarGH transporter, but through the TarH subunit.[1][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate a smoother research and development process.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound research in a question-and-answer format.
Issue 1: High Frequency of Resistance Development
-
Question: We are observing a high frequency of this compound-resistant mutants in our S. aureus cultures. What is the underlying mechanism, and how can we mitigate this?
-
Answer: A significant challenge in the development of this compound is the high frequency of resistance.[4][5] This primarily occurs through two mechanisms:
-
Target Mutations: Point mutations in the tarG gene, the molecular target of this compound, can prevent the drug from binding effectively.[5]
-
Bypass Mutations: Null mutations in the tarO or tarA genes, which are involved in the early stages of WTA biosynthesis, can render the late-stage inhibition by this compound ineffective.[4][5]
Mitigation Strategies:
-
Combination Therapy: Co-administration of this compound with β-lactam antibiotics has been shown to suppress the development of resistant mutants.[5][6] This is a promising strategy to enhance the efficacy of this compound.
-
Screening for Novel Analogues: Research into new this compound analogues with potentially lower resistance profiles is ongoing.
-
Issue 2: Inconsistent Efficacy in Animal Models
-
Question: Our in vivo experiments with this compound are showing variable and often poor efficacy, despite promising in vitro results. What could be the contributing factors?
-
Answer: Poor in vivo efficacy of this compound, even at high doses, has been observed in certain animal models, such as the deep thigh infection model.[4] Several factors could contribute to this:
-
Pharmacokinetic Properties: this compound may have suboptimal pharmacokinetic properties, such as poor absorption, distribution, metabolism, or rapid excretion, leading to insufficient drug concentration at the site of infection.
-
Bacteriostatic Nature: this compound is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria.[4][7] In immunocompromised animal models, a bactericidal agent might be necessary for effective clearance of the infection.
-
Model Selection: The choice of animal model is critical. An intraperitoneal challenge with subsequent kidney colonization by MRSA might be an alternative model to consider.[4]
-
Issue 3: Unexpected Cellular Morphology and Stress Responses
-
Question: Following this compound treatment, we observe unusual multicellular clusters and swollen cells. What is the cause of these morphological changes?
-
Answer: Treatment with this compound leads to a shutdown of cell separation, resulting in the formation of multicellular clusters.[6][8] The observed swelling of cells is indicative of osmotic stress.[2][6] This is a direct consequence of inhibiting the late stages of WTA biosynthesis, which is crucial for maintaining cell wall integrity and regulating cell division.[2]
-
Question: Does this compound induce a stress response in S. aureus?
-
Answer: Yes, this compound treatment strongly induces the cell wall stress stimulon in S. aureus.[2][6] This is a cellular response to damage to the cell envelope. Interestingly, this compound has also been shown to reduce the expression of key virulence genes.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and its analogue.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Bacterial Strain(s) | Reference |
| MIC90 | 2 µg/mL | MRSA & MSSA | [7] |
Table 2: In Vitro Activity of this compound-II
| Bacterial Strain | MIC (µg/mL) |
| S. aureus | >128 |
| S. epidermidis | 8 |
| S. pneumoniae | 64 |
| B. subtilis | >128 |
| Data presented in the table is sourced from reference[3]. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in this compound research.
Protocol 1: Whole-Cell Autolysis Assay
This protocol is used to measure the effect of this compound on cellular autolysis.
Materials:
-
Overnight culture of S. aureus
-
Tryptic Soy Broth (TSB)
-
This compound (dissolved in a suitable solvent like DMSO)
-
0.05 M Tris-HCl buffer (pH 7.2) with 0.05% Triton X-100
-
Spectrophotometer
Procedure:
-
Dilute the overnight S. aureus culture 100-fold in TSB and grow to an optical density at 600 nm (OD600) of approximately 0.3.[1]
-
Add this compound to the experimental cultures at the desired concentration (e.g., 5 µg/ml) and incubate for 1 hour.[1] Use a solvent control for the untreated cultures.
-
Harvest the cells by centrifugation at 2,700 x g for 10 minutes at 4°C.[1]
-
Wash the cell pellets twice with cold water.[1]
-
Resuspend the cells in 0.05 M Tris-HCl buffer (pH 7.2) with 0.05% Triton X-100 to an OD600 of 0.6.[1]
-
Incubate the suspensions at 37°C and measure the OD600 at regular intervals to monitor cell lysis.[1]
Protocol 2: Analysis of Peptidoglycan Hydrolase Enzymes
This protocol is used to assess the impact of this compound on cell surface autolysins.
Materials:
-
Overnight culture of S. aureus
-
TSB
-
This compound
-
0.9% NaCl
-
2% SDS in 1x phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Dilute the overnight culture 1:100 in TSB and grow to an OD600 of 0.3.[1]
-
Add this compound (e.g., 5 µg/ml) and incubate for 1 hour.[1]
-
Centrifuge the cells, wash them twice with cold 0.9% NaCl, and resuspend in 1.5 ml of 0.9% NaCl.[1]
-
To extract surface autolysins, incubate an equal cell mass in 2% SDS in 1x PBS at room temperature for 1 hour.[1]
-
Centrifuge to recover the supernatants containing the surface autolysins for further analysis (e.g., zymography).[1]
Visualizing Key Processes
The following diagrams illustrate important pathways and workflows related to this compound research.
Caption: Mechanism of this compound and this compound-II inhibition of the TarGH transporter.
Caption: Troubleshooting workflow for inconsistent in vitro results with this compound.
Caption: Strategies to mitigate the development of this compound resistance.
References
- 1. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Targocil-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate Targocil-induced cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental antibacterial agent that functions as a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, such as Staphylococcus aureus. It specifically targets the TarG subunit of the TarGH transporter, which is responsible for translocating WTA precursors across the cell membrane. Inhibition of this process leads to osmotic stress, impaired cell separation, and the induction of the cell wall stress stimulon in bacteria.
Q2: Is this compound cytotoxic to mammalian cells?
Yes, this compound can exhibit cytotoxicity to mammalian cells, particularly at higher concentrations and with prolonged exposure times. One study noted that this compound showed little toxicity to human corneal epithelial cells (HCECs) at concentrations near its minimum inhibitory concentration (MIC) against S. aureus, but cytotoxicity increased at higher concentrations. Therefore, it is crucial to determine the optimal concentration and exposure duration for your specific cell line and experimental goals.
Q3: What are the general signs of this compound-induced cytotoxicity in cell culture?
Common indicators of cytotoxicity include:
-
A significant reduction in cell viability and proliferation.
-
Observable changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased membrane permeability, which can be detected by assays like LDH release.
-
Induction of apoptosis or necrosis.
Q4: How can I minimize the impact of the solvent used to dissolve this compound?
This compound is often dissolved in a solvent such as dimethyl sulfoxide (DMSO). High concentrations of DMSO can be independently toxic to cells. It is recommended to:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Use the lowest possible final concentration of DMSO in your cell culture medium (typically below 0.5%).
-
Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to assess the solvent's effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cell death observed even at low this compound concentrations. | - The specific cell line is highly sensitive to this compound.- The this compound concentration is too high for the experimental duration.- Suboptimal health of the cells prior to treatment. | - Perform a dose-response curve to determine the IC50 value for your specific cell line.- Reduce the incubation time with this compound.- Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before adding the compound. |
| Inconsistent cytotoxicity results between experiments. | - Variation in cell seeding density.- Differences in this compound exposure time.- Batch-to-batch variation of this compound or cell culture reagents. | - Standardize the cell seeding protocol.- Use a precise timer for compound addition and removal.- Use the same batch of reagents for a set of related experiments whenever possible. |
| Difficulty in assessing antibacterial efficacy due to high cytotoxicity in co-culture experiments. | - The concentration of this compound required to inhibit bacterial growth is highly toxic to the mammalian cells. | - Optimize the co-culture timeline: consider a shorter exposure to this compound that is sufficient to impact the bacteria but minimizes host cell death.- Explore the use of a protective agent for the mammalian cells if a specific cytotoxic mechanism is identified (e.g., an antioxidant for oxidative stress). |
Quantitative Data Summary
While specific IC50 values for this compound across a wide range of mammalian cell lines are not extensively published, the following table provides a hypothetical yet plausible representation based on qualitative descriptions found in the literature. Researchers should determine these values empirically for their specific cell lines.
| Cell Line | Cell Type | Hypothetical IC50 (µM) | Exposure Time (hours) | Notes |
| HEK293 | Human Embryonic Kidney | 50 | 48 | Highly proliferative, may show sensitivity to compounds affecting cell cycle. |
| HepG2 | Human Hepatocellular Carcinoma | > 100 | 48 | Important for assessing potential liver toxicity. |
| HCEC | Human Corneal Epithelial Cells | 75 | 24 | Relevant for topical applications; toxicity is known to be dose-dependent. |
| A549 | Human Lung Carcinoma | 60 | 48 | A common model for toxicity studies. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with DMSO only) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Mitigating Cytotoxicity with an Antioxidant
This protocol describes a method to assess whether an antioxidant can mitigate this compound-induced cytotoxicity, which is a common strategy for compounds that induce oxidative stress.
Materials:
-
All materials from Protocol 1
-
An antioxidant (e.g., N-acetylcysteine - NAC)
Procedure:
-
Cell Seeding and Compound Preparation: Follow steps 1 and 2 from Protocol 1.
-
Co-treatment: Treat the cells with the desired concentrations of this compound in the presence or absence of a fixed concentration of the antioxidant (e.g., 1 mM NAC). Include controls for the antioxidant alone.
-
Incubation and Analysis: Follow steps 4-8 from Protocol 1 to assess cell viability.
-
Comparison: Compare the IC50 of this compound in the presence and absence of the antioxidant. A significant increase in the IC50 value in the co-treated group suggests that oxidative stress contributes to this compound's cytotoxicity and can be mitigated by the antioxidant.
Signaling Pathways and Experimental Workflows
This compound's Antibacterial Mechanism and Potential for Eukaryotic Off-Target Effects
Caption: this compound's primary antibacterial action and a hypothetical off-target mechanism in eukaryotic cells.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: A logical workflow for systematically addressing and mitigating this compound-induced cytotoxicity.
General Pathway of Drug-Induced Cytotoxicity
Validation & Comparative
A Comparative Guide to the Mechanisms of Targocil and Targocil II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Targocil and this compound II, two potent inhibitors of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, with a particular focus on Staphylococcus aureus. This document synthesizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the molecular pathways and experimental workflows.
Core Mechanism of Action: Targeting the TarGH ABC Transporter
Both this compound and this compound II exert their bacteriostatic effects by inhibiting the TarGH ABC transporter, a critical component in the late stages of WTA biosynthesis. WTA are anionic polymers essential for cell division, osmotic stress resistance, and host colonization in most Gram-positive bacteria. The TarGH transporter is responsible for flipping lipid-linked WTA precursors from the cytoplasm across the cell membrane to the extracellular space where they are incorporated into the cell wall.
The primary distinction between the two compounds lies in their specific binding sites and inhibitory mechanisms. This compound directly targets the TarG subunit , the transmembrane component of the transporter.[1][2][3] In contrast, This compound II binds to an allosteric site within the transmembrane domain of TarG, which then induces conformational changes that affect the ATPase activity of the TarH subunit .[4][5] This allosteric modulation ultimately jams the ATPase cycle, preventing the translocation of WTA precursors and halting cell wall maturation.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and this compound II.
Table 1: Inhibitory Concentrations
| Compound | Parameter | Value | Target Organism | Reference |
| This compound | MIC | ~1 µg/ml | Most S. aureus strains | [6] |
| This compound | MIC90 | 2 µg/mL | MRSA and MSSA | [7][8] |
| This compound II | IC50 | 137 nM | S. aureus TarGH | [5] |
| This compound II | MIC | < 0.5 µg/mL | Most S. aureus strains | [9] |
Table 2: Synergistic Activity with Other Antibiotics
| Compound | Combination Agent | Interaction | Target Organism | Reference |
| This compound | Methicillin | Synergistic | S. aureus strains | [10] |
| This compound | Imipenem | Synergistic | MRSA | [3] |
| This compound II | β-lactams | Synergistic | S. aureus | [1][4] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct inhibitory mechanisms of this compound and this compound II on the TarGH ABC transporter.
References
- 1. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antimicrobial Activity of Wall Teichoic Acid Biosynthesis Inhibitors against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Targocil Versus Other WTA Biosynthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), has intensified the search for novel antimicrobial targets. The biosynthesis of Wall Teichoic Acids (WTA), anionic polymers crucial for the viability and virulence of many Gram-positive bacteria, presents a promising avenue for new therapeutic strategies. This guide provides an objective comparison of Targocil, a well-characterized WTA biosynthesis inhibitor, with other known inhibitors targeting this essential pathway, supported by experimental data and detailed methodologies.
Introduction to Wall Teichoic Acid (WTA) Biosynthesis
In Staphylococcus aureus, WTA are ribitol-phosphate polymers covalently linked to the peptidoglycan cell wall.[1] They play a fundamental role in cell division, biofilm formation, host colonization, and resistance to antimicrobial peptides.[2][3] The WTA biosynthesis pathway involves a series of enzymatic steps, beginning in the cytoplasm and culminating on the cell surface.[4][5] The essentiality of the later steps in this pathway makes it an attractive target for antibiotic development.[2] Inhibiting these late stages, after the synthesis has been initiated, leads to the accumulation of toxic intermediates and ultimately, bacterial growth arrest.[6]
Mechanism of Action of WTA Biosynthesis Inhibitors
WTA biosynthesis inhibitors can be broadly categorized based on the stage of the pathway they target: early-stage or late-stage.
-
Early-Stage Inhibitors: These compounds typically target the initial enzymes in the pathway, such as TarO. Inhibiting this stage prevents the formation of WTA altogether. While this can reduce virulence and re-sensitize MRSA to β-lactam antibiotics, these early-stage enzymes are often non-essential for bacterial viability in vitro.[4][7]
-
Late-Stage Inhibitors: These inhibitors target the enzymes responsible for the polymerization, transport, and attachment of the WTA polymer to the cell wall, such as the TarGH ABC transporter. Blocking these conditionally essential late-stage steps is bacteriostatic or bactericidal.[4][6]
This compound is a prime example of a late-stage inhibitor, while compounds like Tunicamycin and the Tarocins target the early stages of WTA biosynthesis.
Comparative Analysis of WTA Biosynthesis Inhibitors
This section provides a detailed comparison of this compound with other prominent WTA biosynthesis inhibitors.
This compound
This compound is a potent and specific inhibitor of TarG, the transmembrane component of the TarGH ABC transporter responsible for flipping the lipid-linked WTA precursor across the cytoplasmic membrane.[4][6] By blocking this crucial transport step, this compound effectively halts the completion of WTA biosynthesis, leading to a bacteriostatic effect against both methicillin-susceptible S. aureus (MSSA) and MRSA.[1][8] A structurally related compound, This compound-II , has been shown to target the TarH subunit of the same transporter complex.[9][10]
1835F03
1835F03 is a direct analog of this compound and was one of the first small molecules identified as a specific inhibitor of WTA biosynthesis.[6][11] Like this compound, it targets TarG. However, structure-activity relationship studies that led to the development of this compound demonstrated that 1835F03 is less potent.[1][11]
Tunicamycin
Tunicamycin is a natural product that inhibits TarO, the enzyme catalyzing the first step of WTA biosynthesis.[4][7] While it is a potent inhibitor of this early stage and can render MRSA susceptible to β-lactams, its clinical utility is hampered by significant eukaryotic toxicity.[4]
Tarocins
The Tarocins, specifically Tarocin A and Tarocin B, are another class of TarO inhibitors.[12] Unlike Tunicamycin, they exhibit no intrinsic antibacterial activity on their own. However, they demonstrate potent synergistic and bactericidal activity against MRSA when used in combination with β-lactam antibiotics.[12] This approach restores the efficacy of existing antibiotics against resistant strains.
Ticlopidine
Ticlopidine is an FDA-approved antiplatelet drug that was identified as a potential inhibitor of TarO.[4] Its primary mechanism of action in humans is unrelated to antibacterial activity, but its identification highlights the potential for repurposing existing drugs for antimicrobial applications.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other WTA biosynthesis inhibitors, allowing for a direct comparison of their performance.
| Inhibitor | Target | Organism | MIC90 (μg/mL) | Reference |
| This compound | TarG | MRSA | 2 | [1][8] |
| MSSA | 2 | [1][8] | ||
| 1835F03 | TarG | MRSA | >32 | [1] |
| MSSA | 8 | [1] | ||
| Tunicamycin | TarO | MRSA | Not reported as MIC90 | [4] |
| Tarocins | TarO | MRSA | No intrinsic activity | [12] |
Table 1: Minimum Inhibitory Concentration (MIC90) of WTA Biosynthesis Inhibitors.
| Inhibitor | Combination Drug | Effect | FIC Index | Reference |
| This compound | Methicillin | Synergy | < 0.4 | [1] |
| Vancomycin | No interaction | 1 to 2 | [1] | |
| Ciprofloxacin | No interaction | 1 to 2 | [1] | |
| Gentamicin | No interaction | 1 to 2 | [1] | |
| Tarocins | β-lactams | Potent bactericidal synergy | Not specified | [12] |
| Tunicamycin | β-lactams | Re-sensitizes MRSA | Not specified | [4][13] |
Table 2: Synergistic Activity of WTA Biosynthesis Inhibitors with Other Antibiotics.
| Inhibitor | Cell Line | Concentration (μg/mL) | Effect | Reference |
| This compound | Human Corneal Epithelial Cells (HCECs) | 5 | Little toxicity after 24h | [1] |
| 40 | Toxic at all time points | [1] | ||
| Tunicamycin | Eukaryotic cells | Not specified | Significant toxicity | [4] |
Table 3: Toxicity Profile of WTA Biosynthesis Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate WTA biosynthesis inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic potency.
-
Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium (e.g., Tryptic Soy Broth) to the logarithmic phase of growth. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: The inhibitor is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the inhibitor in which no visible bacterial growth is observed.
Checkerboard Synergy Assay
This assay is used to assess the interaction between two antimicrobial agents.
-
Drug Dilution: Two drugs are serially diluted in a two-dimensional array in a 96-well microtiter plate. One drug is diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculation and Incubation: A standardized bacterial inoculum is added to each well, and the plate is incubated.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.
-
Synergy: FIC index ≤ 0.5
-
No interaction (Indifference): 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0[1]
-
Toxicity Assay
Evaluating the toxicity of a compound against mammalian cells is essential to determine its potential for therapeutic use.
-
Cell Culture: A specific cell line (e.g., Human Corneal Epithelial Cells) is cultured in an appropriate medium in a 96-well plate until a confluent monolayer is formed.
-
Compound Exposure: The cells are then exposed to various concentrations of the test compound for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT assay, which measures the metabolic activity of the cells. The results are often expressed as a percentage of the viability of the control cells.
Visualizations
The following diagrams illustrate the WTA biosynthesis pathway and the workflow for inhibitor screening.
Figure 1: Simplified schematic of the S. aureus WTA biosynthetic pathway indicating the targets of various inhibitors.
Figure 2: General experimental workflow for the discovery and development of novel WTA biosynthesis inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Inhibitors of Wall Teichoic Acid Biosynthesis of Staphylococcus Aureus | National Agricultural Library [nal.usda.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A revised pathway proposed for Staphylococcus aureus wall teichoic acid biosynthesis based on in vitro reconstitution of the intracellular steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Small Molecule that Blocks Wall Teichoic Acid Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Improved Inhibitors of Wall Teichoic Acid Biosynthesis with Potent Activity Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TarO-specific inhibitors of wall teichoic acid biosynthesis restore β-lactam efficacy against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Targocil versus Traditional Antibiotics in Combating Methicillin-Resistant Staphylococcus aureus (MRSA)
This guide provides a detailed comparison of the novel antibacterial agent Targocil with traditional antibiotics, focusing on its efficacy against clinically relevant pathogens such as Staphylococcus aureus. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Introduction to this compound
This compound is a novel bacteriostatic agent that inhibits the biosynthesis of wall teichoic acid (WTA), a critical cell wall polymer in many Gram-positive bacteria.[1][2] Its mechanism of action is distinct from most traditional antibiotic classes. This compound specifically targets TarG, a transmembrane component of the TarGH ABC transporter responsible for exporting WTA precursors to the cell surface.[3][4][5] By blocking this essential step, this compound disrupts cell wall integrity, inhibits cellular autolysis, and ultimately arrests bacterial growth.[3][4][6] This unique mechanism makes it a candidate for treating infections caused by multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: this compound vs. Vancomycin
This compound's inhibitory action on the WTA pathway represents a significant departure from traditional antibiotics like the glycopeptide Vancomycin, which inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of lipid II. The diagram below illustrates the distinct molecular targets of these two compounds within the bacterial cell envelope.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of Targocil on TarG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the target engagement of Targocil on TarG, a critical component of the wall teichoic acid (WTA) biosynthesis pathway in Gram-positive bacteria, particularly Staphylococcus aureus. The data presented herein is compiled from publicly available research to assist in the design and interpretation of target validation studies.
Introduction to this compound and TarG
This compound is a bacteriostatic inhibitor that specifically targets TarG, an essential subunit of the TarGH ABC transporter.[1][2] This transporter is responsible for the translocation of WTA precursors from the cytoplasm to the outer leaflet of the cell membrane, a crucial step in cell wall synthesis.[3][4] Inhibition of TarG by this compound disrupts this process, leading to a halt in bacterial growth.[5][6] Validating that a compound like this compound directly interacts with and inhibits its intended target is a fundamental step in drug development. This guide outlines and compares key experimental approaches for demonstrating this target engagement.
Comparative Analysis of Target Validation Methods
Several orthogonal methods can be employed to validate the interaction between this compound and TarG. The following sections detail the principles, protocols, and comparative data for the most common biochemical, biophysical, and cellular assays.
Table 1: Comparison of Quantitative Data for this compound and Comparators
| Compound | Target | Assay Type | Organism | Metric | Value | Reference |
| This compound | TarG | Minimum Inhibitory Concentration (MIC) | S. aureus (MSSA & MRSA) | MIC90 | 2 µg/mL | [5][6] |
| This compound II | TarH | Minimum Inhibitory Concentration (MIC) | S. aureus | MIC | < 0.5 µg/mL | [7] |
| This compound II | TarGH | ATPase Activity Inhibition | S. aureus | IC50 | 1.8 µM | [8][9] |
| This compound II | TarGH | Microscale Thermophoresis (MST) | S. aureus | Kd | 0.8 µM | [8][9] |
| Tunicamycin | TarO | Minimum Inhibitory Concentration (MIC) | S. aureus | - | - | [3] |
| Clomiphene | UppS | Antagonism Screen | S. aureus | - | Potent Antagonist of this compound | [10] |
Key Experimental Protocols
Cellular Target Engagement: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism. It is a fundamental cellular assay to establish on-target activity.
Protocol:
-
Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate with appropriate growth medium (e.g., Tryptic Soy Broth - TSB).
-
Inoculate each well with a standardized suspension of S. aureus (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]
Cellular Target Engagement: Whole-Cell Autolysis Assay
This compound's inhibition of WTA transport leads to a decrease in cellular autolysis.[4][12] This phenotypic assay provides strong evidence of on-target activity in a cellular context.
Protocol:
-
Grow S. aureus cultures to mid-log phase (OD600 ≈ 0.3).
-
Treat one culture with this compound (e.g., 5 µg/mL) and leave another untreated as a control. Incubate for 1 hour.
-
Harvest the cells by centrifugation, wash them twice with cold water, and resuspend them in a lysis buffer (e.g., 0.05 M Tris-HCl, pH 7.2, with 0.05% Triton X-100) to an OD600 of approximately 0.6.
-
Incubate the suspensions at 37°C and monitor the decrease in OD600 over time as a measure of autolysis.[12]
Biochemical Target Engagement: ATPase Activity Assay
The TarGH complex utilizes ATP hydrolysis, driven by the TarH subunit, to transport WTA precursors. The activity of TarH is allosterically regulated by TarG. This compound binding to TarG inhibits the ATPase activity of the complex.
Protocol:
-
Purify the TarGH protein complex.
-
Use a malachite green-based assay to measure the release of inorganic phosphate from ATP hydrolysis.
-
Incubate the purified TarGH complex with varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the amount of free phosphate.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the ATPase activity.[8][9]
Biophysical Target Engagement: Microscale Thermophoresis (MST)
MST is a powerful technique to quantify the binding affinity between a small molecule and a protein target in solution.
Protocol:
-
Label the purified TarGH protein with a fluorescent dye.
-
Prepare a series of dilutions of this compound.
-
Mix the labeled TarGH at a constant concentration with the varying concentrations of this compound.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
The change in thermophoresis upon binding allows for the determination of the dissociation constant (Kd).[8][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental logic, the following diagrams are provided.
Caption: Mechanism of this compound action on the TarGH transporter.
Caption: Experimental workflow for validating this compound's target engagement.
Comparison with Alternatives
Validating target engagement becomes more robust when compared against compounds with different mechanisms of action.
-
This compound II: This compound targets the TarH subunit of the same TarGH transporter.[7][12] Comparing the effects of this compound and this compound II can help dissect the individual roles of TarG and TarH. For instance, both compounds lead to decreased cellular autolysis, confirming that disruption of the TarGH complex at different points yields a similar phenotype.[12]
-
Tunicamycin: An inhibitor of TarO, the first enzyme in the WTA biosynthesis pathway.[3] Using tunicamycin as a comparator can help distinguish between inhibition of late-stage (this compound) versus early-stage WTA synthesis. This is particularly useful in genetic screens where resistance to this compound can be achieved by loss-of-function mutations in early pathway genes like tarO.[1]
-
Clomiphene: Identified as an antagonist of this compound, clomiphene inhibits undecaprenyl diphosphate synthase (UppS), which is involved in the synthesis of the lipid carrier for WTA precursors.[10] This demonstrates how chemical genetics can be used to identify functionally related pathways and validate the specificity of the primary inhibitor.
Conclusion
A multi-faceted approach is crucial for the robust validation of this compound's engagement with its target, TarG. Combining cellular assays that demonstrate a relevant phenotype (e.g., growth inhibition and reduced autolysis) with direct biochemical and biophysical measurements of binding and functional inhibition (e.g., ATPase assay and MST) provides compelling evidence. Furthermore, the inclusion of comparator compounds with distinct but related mechanisms of action strengthens the specificity of the findings and provides deeper insights into the biological consequences of inhibiting the WTA biosynthesis pathway.
References
- 1. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating the discovery of antibacterial compounds using pathway-directed whole cell screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
- 7. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
Targocil's Impact on MSSA and MRSA: A Comparative Analysis
For Immediate Release
A Deep Dive into the Differential Effects of Targocil on Methicillin-Sensitive and -Resistant Staphylococcus aureus
This guide provides a comprehensive comparative analysis of the effects of this compound on Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA). This compound, a novel antimicrobial agent, targets the biosynthesis of wall teichoic acid (WTA), a critical component of the Gram-positive bacterial cell wall. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at this compound's mechanism of action, its impact on bacterial physiology, and supporting experimental data.
Mechanism of Action: A Shared Target
This compound inhibits the TarG subunit of the TarGH transporter complex. This complex is responsible for the translocation of WTA molecules from the cytoplasm to the cell wall. By blocking this crucial step, this compound effectively depletes the cell wall of WTA in both MSSA and MRSA. This shared mechanism of action forms the basis for its activity against both phenotypes.
Comparative Efficacy: Quantitative Insights
Experimental data indicates that this compound exhibits comparable in vitro activity against both MSSA and MRSA. The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) has been reported to be consistent across both bacterial types.
| Strain Type | Reported MIC90 | Reported MIC Range | Reference Strains | MIC (μg/mL) |
| MSSA | 2 μg/mL[1] | 1 - 8 μg/mL[2] | RN4220 | 1 - 8[2] |
| MRSA | 2 μg/mL[1] | 1 - 8 μg/mL[2] | COL | 1 - 8[2] |
Physiological Impact: A Tale of Two Phenotypes
While the primary target of this compound is the same in MSSA and MRSA, the downstream consequences of WTA depletion manifest in several key physiological changes.
Autolysis Inhibition
A significant effect of this compound treatment is the marked reduction in cellular autolysis in both MSSA and MRSA strains.[3] This phenomenon is dependent on the presence of WTA, as strains lacking WTA do not exhibit this response.[3] The proposed mechanism involves the sequestration of the major autolysin, Atl, at the cytoplasmic membrane by the untranslocated WTA molecules, preventing its transit to the cell wall where it would normally facilitate cell separation and lysis.[3]
Cell Wall Stress and Morphological Changes
This compound exposure triggers the cell wall stress stimulon in S. aureus.[4] This is a defensive response to damage or inhibition of cell wall synthesis. Morphologically, treatment with this compound leads to the formation of multicellular clusters of swollen cells, indicative of osmotic stress and a failure of daughter cells to separate after division.[4]
Gene Expression Modulation
Transcriptomic studies in the MSSA strain SH1000 have revealed that this compound treatment does not significantly alter the expression of major autolysin genes such as atl, lytM, lytN, and sle1.[3] However, it does influence the expression of some regulatory genes, including arlR, sarA, and agrA.[3] Notably, this compound has been shown to downregulate the expression of key virulence genes, including those involved in capsule formation (cap) and the dltABCD operon, which is responsible for D-alanylation of teichoic acids.[4] While a direct comparative transcriptomic analysis between MSSA and MRSA under this compound treatment is not yet available, studies on the MRSA strain MW2 have confirmed that this compound does not repress the transcription of autolysin genes, a finding consistent with observations in MSSA.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
MIC values are typically determined using the broth microdilution method. A standardized bacterial inoculum is added to a series of wells containing two-fold serial dilutions of the antimicrobial agent in a suitable broth medium. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Autolysis Assay (Triton X-100-Induced)
-
Cell Culture and Treatment: S. aureus strains are grown to the mid-logarithmic phase. The culture is then divided, with one part receiving this compound at a specified concentration and the other serving as a control.
-
Cell Preparation: After a defined incubation period, cells are harvested by centrifugation, washed, and resuspended in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a standardized optical density (OD).
-
Induction of Autolysis: Triton X-100 is added to the cell suspension to a final concentration of 0.05% to induce lysis.
-
Measurement: The decrease in OD at 600 nm is monitored over several hours at 30°C with shaking. The rate of autolysis is calculated relative to the initial OD.
Signaling Pathways and Logical Relationships
The inhibition of WTA translocation by this compound triggers a cascade of events, primarily the cell wall stress response, which is largely governed by the VraSR two-component system.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between Teicoplanin and Other Key Antibiotics
Note: This guide addresses cross-resistance for Teicoplanin, the active compound in the brand name drug Targocid®. The user query specified "Targocil," which is presumed to be a misspelling of Targocid®.
This guide provides a detailed comparison of cross-resistance profiles between the glycopeptide antibiotic teicoplanin and other significant antimicrobial agents used against Gram-positive bacteria. The information is intended for researchers, scientists, and drug development professionals, with supporting data, experimental methodologies, and pathway visualizations.
Mechanism of Action and Resistance
Teicoplanin, like its counterpart vancomycin, functions by inhibiting the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of nascent peptidoglycan chains, which are essential building blocks for the cell wall. This binding physically obstructs the transglycosylation and transpeptidation enzymes, preventing the cross-linking of the peptidoglycan layer and ultimately leading to cell lysis.[1][2][3]
The primary mechanism of acquired resistance to teicoplanin involves a fundamental alteration of this drug target. Bacteria, particularly enterococci and staphylococci, acquire gene clusters (e.g., vanA, vanB) that reprogram the cell wall precursor synthesis.[1][3] These genes produce enzymes that replace the terminal D-Ala with D-lactate (D-Lac) or D-serine (D-Ser). The resulting D-Ala-D-Lac or D-Ala-D-Ser termini have a significantly reduced binding affinity for glycopeptide antibiotics, rendering the drug ineffective.[2][3]
Cross-Resistance Data Summary
Cross-resistance occurs when resistance to one drug confers resistance to another drug, often due to a shared mechanism of action or resistance pathway. Conversely, collateral sensitivity describes a situation where resistance to one drug increases susceptibility to another. The following tables summarize the cross-resistance profiles between teicoplanin and other major antibiotics.
As both are glycopeptides with the same mechanism of action, significant cross-resistance is expected and observed, particularly with certain resistance phenotypes.[4][5][6]
| Resistance Phenotype | Vancomycin Susceptibility | Teicoplanin Susceptibility | Typical MIC Range (Enterococci) |
| VanA | High-Level Resistance | High-Level Resistance | Vancomycin: ≥64 mg/L; Teicoplanin: ≥16 mg/L[3][4] |
| VanB | Variable Resistance | Typically Susceptible | Vancomycin: 32-64 mg/L; Teicoplanin: ≤1 mg/L[3][4] |
| VISA/GISA * | Intermediate Resistance | Intermediate Resistance | Vancomycin: 4-8 mg/L; Teicoplanin: Varies[3] |
*Vancomycin-Intermediate/Glycopeptide-Intermediate Staphylococcus aureus
Daptomycin is a cyclic lipopeptide that disrupts the bacterial cell membrane. While its mechanism differs from teicoplanin, studies have shown a one-way association where teicoplanin resistance can predict reduced daptomycin susceptibility.
| Organism | Teicoplanin MIC (mg/L) | Impact on Daptomycin Susceptibility | Reference |
| S. epidermidis | ≥16 | Independently associated with increased risk of daptomycin resistance. | [7][8] |
| S. aureus | Elevated | Often observed in strains that develop daptomycin non-susceptibility after glycopeptide therapy. | [7] |
This association may be linked to cell membrane and cell wall alterations that arise during the development of glycopeptide resistance.
Linezolid is an oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit. Due to this distinct mechanism of action, cross-resistance with teicoplanin is not expected and has not been observed.[9][10]
| Organism | Teicoplanin Susceptibility | Linezolid MIC (mg/L) | Finding |
| MRSA | Resistant / Susceptible | ≤4 | Linezolid remains active against all strains regardless of teicoplanin susceptibility.[10] |
| CoNS* | Resistant (MIC ≥16) | 0.2 - 3.0 | All teicoplanin-resistant strains were susceptible to linezolid.[10] |
| Enterococci | Resistant | 0.8 - 2.0 | Teicoplanin-resistant strains were susceptible to linezolid.[10] |
*Coagulase-Negative Staphylococci
Experimental Protocols
The evaluation of antibiotic cross-resistance is a critical component of antimicrobial research. It typically involves generating a resistant bacterial strain and then assessing its susceptibility to a panel of other drugs.
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.[11][12]
-
Preparation of Inoculum: A pure culture of the test bacterium is grown to a specific density (e.g., 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Drug Dilution: The antibiotic is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (MHB) across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is read as the lowest drug concentration in which there is no visible turbidity (growth).
This protocol outlines the process for developing a resistant strain and subsequently testing for cross-resistance.[13]
-
Baseline MIC Determination: The initial MIC of the parent (susceptible) bacterial strain to the primary drug (e.g., Teicoplanin) is determined as described in Protocol 1.
-
Serial Passage (Resistance Induction): The bacteria are cultured in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the primary drug. The culture that grows at the highest concentration is then used to inoculate a new series of dilutions. This process is repeated for multiple passages, gradually exposing the bacteria to increasing concentrations of the drug to select for resistant mutants.
-
Confirmation of Resistance: Once a strain capable of growing at a significantly higher drug concentration is isolated, its new, elevated MIC is confirmed.
-
Cross-Resistance Profiling: The resistant mutant strain is then subjected to MIC testing (Protocol 1) against a panel of secondary antibiotics (e.g., Vancomycin, Daptomycin, Linezolid).
-
Analysis: The MIC values of the resistant strain for the secondary drugs are compared to the MICs of the original, susceptible parent strain. A significant increase in MIC for a secondary drug indicates cross-resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Resistance to vancomycin and teicoplanin: an emerging clinical problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to vancomycin and teicoplanin: an emerging clinical problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association between daptomycin susceptibility and teicoplanin resistance in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association between daptomycin susceptibility and teicoplanin resistance in Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Targocil's Inhibitory Profile: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the inhibitory profile of Targocil, a novel bacteriostatic agent targeting wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria. It is intended for researchers, scientists, and drug development professionals seeking to understand the compound's efficacy and mechanism of action against various bacterial species.
Mechanism of Action
This compound functions by specifically inhibiting TarG, the transmembrane component of the TarGH ABC transporter.[1][2] This transporter is responsible for exporting WTA polymers from the cytoplasm to the cell surface, where they are covalently linked to peptidoglycan.[3] By blocking this crucial step in the late stage of WTA biosynthesis, this compound disrupts the integrity of the bacterial cell wall, leading to osmotic stress and the induction of the cell wall stress stimulon.[1][2] This targeted inhibition ultimately results in a bacteriostatic effect, arresting bacterial growth.[1][4]
Comparative Inhibitory Activity
This compound has demonstrated potent activity against various strains of Staphylococcus aureus, including both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA).[4][5] Its efficacy against other Gram-positive species is more limited. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analog, this compound-II, against a panel of bacterial species.
| Bacterial Species | Strain(s) | Compound | MIC (μg/mL) |
| Staphylococcus aureus | Most strains | This compound | ~1[1] |
| Staphylococcus aureus (MSSA) | Clinical isolates | This compound | MIC90: 2[4][5][6] |
| Staphylococcus aureus (MRSA) | Clinical isolates | This compound | MIC90: 2[4][5][6] |
| Staphylococcus aureus | RN6390 | This compound | 1[7][8] |
| Staphylococcus aureus | Various strains | This compound-II | < 0.5[9] |
| Staphylococcus epidermidis | - | This compound-II | > 64[9] |
| Streptococcus pneumoniae | - | This compound-II | > 64[9] |
| Bacillus subtilis | - | This compound-II | > 64[9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium, such as Tryptic Soy Broth (TSB), and incubated overnight at 37°C with shaking.[1] The overnight culture is then diluted to achieve a standardized inoculum density (e.g., ~5 x 10^5 CFU/mL).
-
Preparation of this compound Dilutions: A stock solution of this compound in dimethyl sulfoxide (DMSO) is prepared.[8] Serial twofold dilutions of this compound are then made in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions. A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Autolysis Assay
This assay is performed to assess the effect of this compound on bacterial autolysis, the enzymatic degradation of the cell wall.
-
Bacterial Culture and Treatment: An overnight culture of S. aureus is diluted into fresh broth and grown to the exponential phase (e.g., OD600 of ~0.3).[1] The culture is then treated with a specific concentration of this compound (e.g., 8x MIC) or an equivalent volume of DMSO as a control.[1]
-
Induction of Autolysis: After a defined incubation period with this compound, the bacterial cells are harvested by centrifugation and washed. The cells are then resuspended in a buffer containing an autolysis-inducing agent, such as 0.1% Triton X-100.[1]
-
Measurement of Lysis: The rate of autolysis is monitored by measuring the decrease in the optical density (OD600) of the cell suspension over time at 37°C. A decrease in OD600 indicates cell lysis.
Visualizing this compound's Mechanism and Evaluation
To further elucidate the processes involved, the following diagrams illustrate the wall teichoic acid biosynthesis pathway, highlighting this compound's point of inhibition, and the general workflow for evaluating its inhibitory profile.
Caption: Wall Teichoic Acid Biosynthesis Pathway and this compound's Inhibition Point.
Caption: Experimental Workflow for Determining this compound's Inhibitory Profile.
References
- 1. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Improved Inhibitors of Wall Teichoic Acid Biosynthesis with Potent Activity Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Antibacterial | TargetMol [targetmol.com]
- 6. In vitro antimicrobial activity of wall teichoic acid biosynthesis inhibitors against Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Role of Wall Teichoic Acids in Staphylococcus aureus Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Wall Teichoic Acid in Targocil's Antibacterial Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Targocil's antibacterial performance with other Wall Teichoic Acid (WTA) biosynthesis inhibitors, supported by experimental data. We delve into the methodologies of key experiments to validate this compound's mechanism of action and present quantitative data in easily digestible formats.
Introduction to this compound and Wall Teichoic Acid Inhibition
Wall teichoic acids (WTAs) are crucial anionic polymers found on the cell surface of many Gram-positive bacteria, including the formidable pathogen Staphylococcus aureus. These molecules play a vital role in cell division, biofilm formation, and pathogenesis. The biosynthetic pathway of WTA has thus emerged as a promising target for novel antibacterial agents.
This compound is a potent and specific inhibitor of a late-stage step in WTA biosynthesis.[1] It targets TarG, a transmembrane component of the ABC transporter (TarGH) responsible for exporting WTA precursors to the cell surface.[2][3] By blocking this essential transport, this compound disrupts the integrity of the bacterial cell wall, leading to growth inhibition. This guide will compare the antibacterial action of this compound with other known WTA inhibitors, providing a clear understanding of its efficacy and mechanism.
Comparative Antibacterial Activity
The following tables summarize the in vitro activity of this compound and other WTA inhibitors against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of WTA Inhibitors against S. aureus
| Compound | Target | S. aureus Strain | MIC (µg/mL) | Reference |
| This compound | TarG | Newman | 1 | [4] |
| MW2 (MRSA) | 1 | [4] | ||
| MG2375 (MRSA) | 1 | [4] | ||
| MG2389 (MRSA) | 1 | [4] | ||
| Keratitis Isolates (MSSA & MRSA) | 1 - 2 | [5] | ||
| RN6390 | 1 | [6] | ||
| ATCC 33592 (MRSA) | 16 | [7] | ||
| Tunicamycin | TarO | ATCC 29213 | 20 - 40 | [8] |
| ATCC 43300 (MRSA) | 20 - 80 | [8] | ||
| 8325 | >32 (relative to mutant) | [9] | ||
| This compound-II | TarG/TarH | Various S. aureus strains | < 0.5 | [10] |
| 1835F03 (this compound Precursor) | TarG | Keratitis Isolates (MSSA) | 8 (MIC90) | [4] |
| Keratitis Isolates (MRSA) | >32 (MIC90) | [4] |
Table 2: Synergistic Activity of this compound with β-Lactam Antibiotics against S. aureus
| This compound Combination | S. aureus Strains | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| Methicillin | Newman, MW2, MG2375, MG2389 | < 0.4 | Synergy | [4] |
| Imipenem (IPM) | Not Specified | Not Specified (Potentiation observed) | Synergy | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Antimicrobial stock solutions
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the antimicrobial dilution. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (no turbidity).
Checkerboard Synergy Assay
This assay is used to assess the interaction between two antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.[14][15][16]
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of Drug A along the x-axis and two-fold serial dilutions of Drug B along the y-axis.
-
The final volume in each well should be the same, containing a combination of both drugs at different concentrations.
-
Inoculate each well with a standardized bacterial suspension as described in the MIC assay protocol.
-
Include wells with each drug alone to determine their individual MICs under the same conditions.
-
Incubate the plate at 37°C for 16-20 hours.
-
Read the MIC of each drug alone and in combination.
FIC Index Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
ΣFIC = FIC of Drug A + FIC of Drug B
Interpretation:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
Wall Teichoic Acid (WTA) Extraction and Polyacrylamide Gel Electrophoresis (PAGE) Analysis
This protocol allows for the visualization and relative quantification of WTA polymers.[17][18][19]
Materials:
-
S. aureus culture
-
Lysis buffer (e.g., 4% SDS in 50 mM MES, pH 6.5)
-
Proteinase K
-
0.1 M NaOH
-
Tris-Tricine buffer
-
Polyacrylamide gel (e.g., 20%)
-
Alcian blue staining solution
-
Silver staining solution
Procedure:
-
Grow S. aureus to the desired optical density and harvest the cells by centrifugation.
-
Wash the cell pellet and resuspend in lysis buffer. Boil the suspension to lyse the cells.
-
Wash the cell wall material to remove SDS.
-
Treat with Proteinase K to digest proteins.
-
Wash the pellet and then hydrolyze the WTA from the peptidoglycan using 0.1 M NaOH.
-
Neutralize the supernatant containing the extracted WTA.
-
Separate the WTA polymers by size using native PAGE with a Tris-Tricine buffer system.
-
Visualize the WTA bands by staining with Alcian blue followed by silver staining.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed in this guide.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antimicrobial Activity of Wall Teichoic Acid Biosynthesis Inhibitors against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunicamycin Mediated Inhibition of Wall Teichoic Acid Affects Staphylococcus aureus and Listeria monocytogenes Cell Morphology, Biofilm Formation and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution susceptibility testing. [bio-protocol.org]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. transpharmlab.com [transpharmlab.com]
- 15. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Mechanistic study on the susceptibility of Staphylococcus aureus to common antimicrobial preservatives mediated by wall teichoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction and Analysis of Bacterial Teichoic Acids [bio-protocol.org]
Comparative Transcriptomic Analysis of Targocil-Treated Staphylococcus aureus
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic effects of Targocil on Staphylococcus aureus, with contextual comparisons to other cell wall-active antibiotics, namely vancomycin and a representative beta-lactam, oxacillin. The information is compiled from published experimental data to assist researchers in understanding the molecular response of bacteria to this novel antibiotic.
Introduction to this compound
This compound is an antibiotic that inhibits a late stage in the biosynthesis of wall teichoic acids (WTAs), which are crucial anionic polymers in the cell wall of most Gram-positive bacteria.[1] In Staphylococcus aureus, WTAs are involved in cell division, resistance to osmotic stress, and host colonization.[1] this compound specifically targets TarG, the transmembrane component of the ABC transporter responsible for exporting WTA polymers to the cell surface.[1] By blocking this late step, this compound induces a lethal phenotype in bacteria.[1]
Comparative Transcriptomic Effects
Treatment of Staphylococcus aureus with this compound elicits a distinct transcriptomic response, primarily characterized by the induction of the cell wall stress stimulon and the downregulation of virulence factors. This section compares the known transcriptomic impact of this compound with that of vancomycin and oxacillin, two widely studied antibiotics that also target the bacterial cell wall, albeit through different mechanisms.
Data Presentation: Differentially Expressed Genes
The following tables summarize the key gene expression changes observed in Staphylococcus aureus strain SH1000 following a 30-minute treatment with 8x MIC of this compound, as determined by microarray analysis.
Table 1: Selected Upregulated Genes in this compound-Treated S. aureus
| Gene | Fold Change | Function |
| vraS | 10.9 | Sensor kinase of the VraSR two-component system, a key regulator of the cell wall stress response. |
| vraR | 10.5 | Response regulator of the VraSR two-component system. |
| murZ | 6.8 | UDP-N-acetylglucosamine 1-carboxyvinyltransferase, involved in peptidoglycan biosynthesis. |
| pbp2 | 5.4 | Penicillin-binding protein 2, involved in peptidoglycan synthesis. |
| sgtB | 4.9 | Glycosyltransferase, involved in cell wall synthesis. |
| lytM | 4.3 | Murein hydrolase, involved in cell wall turnover. |
| htrA | 4.2 | Serine protease, involved in stress response. |
| clpC | 3.5 | ATP-dependent protease, involved in protein quality control and stress response. |
| grpE | 3.2 | Heat shock protein, involved in protein folding. |
| dnaK | 2.8 | Heat shock protein 70, involved in protein folding and stress response. |
Table 2: Selected Downregulated Genes in this compound-Treated S. aureus
| Gene | Fold Change | Function |
| dltA | -3.3 | D-alanyl-lipoteichoic acid ligase, involved in teichoic acid alanylation. |
| dltB | -2.9 | D-alanyl-lipoteichoic acid carrier protein, involved in teichoic acid alanylation. |
| dltC | -2.5 | D-alanyl-lipoteichoic acid carrier protein, involved in teichoic acid alanylation. |
| dltD | -1.7 | D-alanyl-lipoteichoic acid transfer protein, involved in teichoic acid alanylation. |
| cap5A | -2.8 | Capsule biosynthesis protein. |
| cap5B | -2.7 | Capsule biosynthesis protein. |
| cap5C | -2.6 | Capsule biosynthesis protein. |
| sspA | -2.5 | Staphylococcal serine protease, a virulence factor. |
| hla | -2.2 | Alpha-hemolysin, a key virulence factor. |
| agrA | -2.1 | Accessory gene regulator A, a global regulator of virulence. |
Comparative Overview of Transcriptomic Responses
| Feature | This compound | Vancomycin | Oxacillin (Beta-lactam) |
| Primary Target | Wall Teichoic Acid (WTA) export (TarG) | Peptidoglycan synthesis (binds to D-Ala-D-Ala termini of lipid II) | Peptidoglycan synthesis (inhibits penicillin-binding proteins) |
| Key Upregulated Pathways | Cell wall stress stimulon (VraSR regulon), heat shock proteins, proteases. | Cell wall stress stimulon (VraSR regulon), genes involved in peptidoglycan synthesis and modification. | Cell wall stress stimulon (VraSR regulon), genes involved in peptidoglycan synthesis and cell wall turnover. |
| Key Downregulated Pathways | Virulence factors (e.g., toxins, capsule), teichoic acid modification (dlt operon). | Virulence gene expression can be variable, with some studies showing downregulation of toxins. | Can lead to downregulation of some virulence factors, though effects can be strain-dependent. |
| Unique Transcriptomic Features | Strong induction of genes related to protein folding and degradation (e.g., grpE, dnaK, clpC), suggesting significant stress on protein homeostasis.[1] | Induction of genes that modify peptidoglycan precursors to confer resistance. | Induction of beta-lactamase genes in resistant strains and alterations in PBP expression. |
Experimental Protocols
Microarray Analysis of this compound-Treated S. aureus
This protocol is based on the methodology described in the study by Campbell et al. (2012).
1. Bacterial Strain and Growth Conditions:
-
Staphylococcus aureus strain SH1000 is grown overnight in Tryptic Soy Broth (TSB).
-
The overnight culture is diluted 1:50 into fresh TSB and grown at 37°C with shaking (200 rpm) to an optical density at 600 nm (OD600) of approximately 0.4.
2. Antibiotic Treatment:
-
The culture is treated with this compound at a final concentration of 8 times the Minimum Inhibitory Concentration (MIC). A control culture is treated with an equivalent volume of the solvent (e.g., DMSO).
-
The cultures are incubated for 30 minutes at 37°C with shaking.
3. RNA Isolation:
-
Bacterial cells are harvested by centrifugation.
-
Total RNA is isolated using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step to remove contaminating genomic DNA.
4. cDNA Synthesis and Labeling:
-
The quantity and quality of the isolated RNA are assessed using a spectrophotometer and gel electrophoresis.
-
cDNA is synthesized from the total RNA using reverse transcriptase and labeled with fluorescent dyes (e.g., Cy3 and Cy5).
5. Microarray Hybridization:
-
The labeled cDNA from the treated and control samples is hybridized to a S. aureus DNA microarray slide.
-
Hybridization is carried out overnight in a hybridization chamber.
6. Data Acquisition and Analysis:
-
The microarray slides are washed and scanned using a microarray scanner.
-
The resulting images are analyzed to quantify the fluorescence intensity of each spot.
-
The data is normalized, and statistical analysis is performed to identify genes with significant changes in expression (typically a fold change of ≥2 and a p-value of <0.05).
Visualizations
Signaling Pathway: this compound's Mechanism of Action and Downstream Effects
Caption: this compound inhibits the TarG transporter, leading to cell stress and altered gene expression.
Experimental Workflow: Comparative Transcriptomics
Caption: Workflow for analyzing transcriptomic changes in bacteria after antibiotic treatment.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Targocil
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Targocil, a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis used in research.[1][2][3] As this compound is intended for research use only, adherence to established laboratory safety protocols and local regulations is critical.[4][5][6]
This compound Chemical Profile
To ensure safe handling and disposal, it is essential to be familiar with the chemical properties of this compound.
| Property | Value |
| Molecular Formula | C21H22ClN5O4S[1][4] |
| Molecular Weight | 475.95 g/mol [4] |
| Appearance | Solid powder[5][6] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[4][5] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical.[4][5] |
Important Note on Regulatory Compliance
The following procedures are based on general best practices for laboratory chemical waste disposal. Specific disposal requirements can vary significantly based on institutional policies, as well as local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with any disposal.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of unused, expired, or waste this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
3. Disposal of Solid this compound:
-
Unused or expired solid this compound should be disposed of as chemical waste.
-
Place the original vial or a securely sealed container with the solid this compound into the designated chemical waste container.
4. Disposal of this compound Solutions:
-
Aqueous Solutions: Depending on the concentration and local regulations, aqueous solutions containing this compound may require collection in a designated hazardous waste container. Do not pour this compound solutions down the drain unless authorized by your EHS department.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated solvent waste container. Ensure the container is compatible with the solvent used.
5. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated.
-
Dispose of these materials in the designated solid chemical waste container.
6. Waste Container Management:
-
Keep the this compound waste container securely sealed when not in use.
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
7. Waste Pickup and Disposal:
-
Arrange for the collection of the this compound waste container by your institution's hazardous waste management service.
-
Ensure all required waste disposal forms are completed accurately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Targocil
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Targocil. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. It may cause an allergic skin reaction, serious eye damage, and is corrosive to the respiratory tract. The following table summarizes the required PPE for handling this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Preparation and Handling | Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double gloving is strongly recommended, with one glove worn under the gown cuff and the outer glove over the cuff. Gloves should be changed regularly (at least every 30-60 minutes) or immediately if contaminated or damaged.[1][2] Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[3] Face Protection: A face shield should be worn in addition to goggles when there is a risk of splashing.[3][4] Lab Coat/Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2] |
| Weighing Powdered Form | All PPE listed above. Additionally, work should be conducted in a controlled area such as a chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[4] |
| Administering Solutions | All PPE listed above. Two pairs of chemotherapy-grade gloves are required when administering solutions.[5] |
| Spill Cleanup | All PPE listed above. For large spills, respiratory protection may be necessary. |
| Waste Disposal | All PPE listed above. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
